Product packaging for Aluminum;orthosilicic acid;sodium(Cat. No.:CAS No. 12251-27-3)

Aluminum;orthosilicic acid;sodium

Cat. No.: B080781
CAS No.: 12251-27-3
M. Wt: 146.09 g/mol
InChI Key: SPPOVYALFLURKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Sodium Aluminosilicates within Inorganic Materials Science

Sodium aluminosilicates are a significant class of materials within inorganic materials science, notable for their diverse applications in industrial processes. echemi.com These compounds, composed of sodium, aluminum, silicon, and oxygen, are key components in the manufacturing of materials such as cement, ceramics, and glass due to their ability to form complex and stable silicate (B1173343) networks at high temperatures. echemi.com The addition of alumina (B75360) to sodium silicate glasses, for instance, markedly improves the material's mechanical properties and chemical durability. aip.org

The utility of sodium aluminosilicates extends to their role as geopolymers, which are inorganic aluminosilicate (B74896) materials with a three-dimensional polymeric structure. researchgate.nettaylorandfrancis.com These materials are gaining attention for their potential in sustainable development, offering an alternative to traditional Portland cement with comparable or superior properties. researchgate.net In industrial settings, the reaction of sodium aluminosilicate with silica (B1680970) sand is a fundamental process for creating materials with enhanced strength, durability, and heat resistance. echemi.com

Historical Development and Milestones in Sodium Aluminosilicate Research

The study and synthesis of sodium aluminosilicates, particularly synthetic zeolites, have a rich history marked by significant advancements. The term "zeolite" was first coined in 1756 by Swedish mineralogist Axel Fredrik Cronstedt. wikipedia.org However, it was the development of synthetic methods that unlocked the widespread application of these materials. mdpi.com

A pivotal moment in zeolite synthesis occurred in the 1940s when Richard Barrer reported the first hydrothermal synthesis of a zeolite. taylorandfrancis.com This was followed by the development of a low-temperature synthesis technique by Milton and coworkers at Union Carbide Corp. in 1959, which utilized highly reactive components. 911metallurgist.com The 1950s saw the rise of reactive gel crystallization, a method that became crucial for the industrial production of zeolites and led to the discovery of important synthetic zeolites like A and X. ruc.dk

Further innovation in the 1960s involved the use of quaternary ammonium (B1175870) cations as templates, which allowed for the synthesis of new zeolite structures, including the commercially significant ZSM-5 by Mobil. taylorandfrancis.com911metallurgist.com Research has continued to evolve, with studies focusing on the use of various starting materials, such as metakaolin, and the influence of synthesis conditions on the final crystalline or amorphous product. ruc.dk The investigation of geopolymerization, a process that forms sodium aluminosilicate materials, has also seen significant progress, with a focus on their application as protective coatings and sustainable building materials. researchgate.net

Nomenclature and Chemical Representations in Scholarly Discourse

The nomenclature and chemical representation of sodium aluminosilicates can be complex due to the variable nature of these compounds. atamanchemicals.comwikipedia.org They are generally referred to as "sodium aluminosilicate" or "aluminum sodium silicate." wikipedia.orgmedkoo.com Other common synonyms include sodium silicoaluminate and aluminosilicic acid, sodium salt. atamanchemicals.commedkoo.com

The chemical formula for sodium aluminosilicate is not fixed and varies depending on the specific composition. atamanchemicals.comwikipedia.org For example, one supplier provides a typical analysis for an amorphous product as 14SiO₂·Al₂O₃·Na₂O·3H₂O. atamanchemicals.comwikipedia.org In its simpler forms, it can be represented by formulas such as AlNaO₄Si or NaAlSiO₄. nih.gov The IUPAC name for a specific variant is dialuminum;disodium;oxygen(2-);silicon(4+);hydrate (B1144303). nih.govnih.gov

In the context of naturally occurring minerals, specific names and formulas are used, such as albite (NaAlSi₃O₈) and jadeite (NaAlSi₂O₆). atamanchemicals.comwikipedia.org Synthetic zeolites also have specific designations and structural formulas, for instance, Zeolite A is represented as Na₁₂Al₁₂Si₁₂O₄₈·27H₂O. atamanchemicals.comwikipedia.org The CAS number for sodium aluminosilicate is 1344-00-9. atamanchemicals.commedkoo.com

Chemical Representations of Sodium Aluminosilicate
Name/FormulaDescriptionReference
Sodium AluminosilicateGeneral term for compounds containing sodium, aluminum, silicon, and oxygen. wikipedia.orgmedkoo.com
14SiO₂·Al₂O₃·Na₂O·3H₂OExample of a typical analysis for an amorphous product. atamanchemicals.comwikipedia.org
AlNaO₄Si / NaAlSiO₄Simpler chemical formulas representing the compound. nih.gov
dialuminum;disodium;oxygen(2-);silicon(4+);hydrateIUPAC name for a specific variant. nih.govnih.gov
Albite (NaAlSi₃O₈)A naturally occurring crystalline mineral. atamanchemicals.comwikipedia.org
Jadeite (NaAlSi₂O₆)A naturally occurring crystalline mineral. atamanchemicals.comwikipedia.org
Zeolite A (Na₁₂Al₁₂Si₁₂O₄₈·27H₂O)A synthetic crystalline zeolite. atamanchemicals.comwikipedia.org
1344-00-9CAS Registry Number. atamanchemicals.commedkoo.com

Compound Names Mentioned

Compound Name
Aluminum
Aluminum Hydroxide (B78521)
Aluminum Oxide
Aluminum Sodium Silicate
Jadeite
Metakaolin
Orthosilicic Acid
Portland Cement
Silicon
Silicon Dioxide
Sodium
Sodium Aluminate
Sodium Aluminosilicate
Sodium Hydroxide
Sodium Silicate
Zeolite
Zeolite A
Zeolite X
ZSM-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlH4NaO4Si B080781 Aluminum;orthosilicic acid;sodium CAS No. 12251-27-3

Properties

CAS No.

12251-27-3

Molecular Formula

AlH4NaO4Si

Molecular Weight

146.09 g/mol

InChI

InChI=1S/Al.Na.H4O4Si/c;;1-5(2,3)4/h;;1-4H

InChI Key

SPPOVYALFLURKN-UHFFFAOYSA-N

SMILES

O[Si](O)(O)O.[Na].[Al]

Canonical SMILES

O[Si](O)(O)O.[Na].[Al]

Synonyms

nepheline

Origin of Product

United States

Advanced Synthesis Methodologies for Sodium Aluminosilicates

Hydrothermal Synthesis Approaches for Crystalline Sodium Aluminosilicates (Zeolites)

Hydrothermal synthesis is a prevalent method for producing crystalline sodium aluminosilicates, known as zeolites. rsc.org This technique mimics the natural geological processes that form mineral zeolites and involves heating a reaction mixture of silica (B1680970) and alumina (B75360) sources in an alkaline aqueous solution within a sealed vessel, known as an autoclave or hydrothermal bomb. rsc.orgucl.ac.uk Typical synthesis conditions range from 80 to 250°C with pressures from 1 to 20 bars. ucl.ac.uk This process facilitates the crystallization of the aluminosilicate (B74896) gel into a microporous zeolite framework. ucl.ac.ukoup.com

The resulting zeolites are tectoaluminosilicates, meaning they are built from a framework of interconnected TO4 tetrahedra, where T represents a silicon or aluminum atom. oup.com These structures feature well-defined channels and cavities of molecular dimensions, typically ranging from 3 to 15 Å. oup.com The specific type of zeolite formed, such as Zeolite A, Zeolite X, or Zeolite Y, depends on the precise synthesis conditions. oup.com

Role of Silicon and Aluminum Precursors in Crystallization Control

The choice of silicon and aluminum precursors is a critical factor in controlling the crystallization process of zeolites. The reactivity and dissolution rates of these precursors significantly influence the nucleation and growth of zeolite crystals. osti.gov Common silicon sources include fumed silica, colloidal silica, and tetraethylorthosilicate (TEOS), while aluminum is often introduced as sodium aluminate or aluminum lactate. osti.govrsc.org

The Si/Al ratio in the initial gel mixture is a key determinant of the final zeolite's framework composition and properties. acs.org Low silica hydrogels, for instance, tend to yield high-purity hydroxysodalite (B1173353) or Na-X zeolites. rsc.org Conversely, high silica content can lead to mixtures of Na-X and Na-P zeolites. rsc.org The isomorphic substitution of silicon by aluminum in the precursor liquid leads to the formation of aluminosilicate oligomers, which are the building blocks for zeolite frameworks. acs.org The interaction between these precursors at the molecular level, including the formation of Si-O-Al bonds, is fundamental to the crystallization process. rsc.org

Recent research has explored manipulating the amorphous aluminosilicate precursors to enhance crystallization rates. osti.govrsc.org For example, infusing fumed silica with an alkali metal, which acts as an inorganic structure-directing agent, can significantly reduce crystallization times for certain zeolites like mordenite (B1173385) and SSZ-13. osti.govrsc.org The composition and colloidal stability of these amorphous precursors play a crucial role in regulating the mechanistic pathways of crystallization. osti.govrsc.org

Influence of Alkali Concentration and Reaction Conditions on Phase Formation

The concentration of alkali, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in the hydrothermal synthesis mixture plays a pivotal role in determining the resulting zeolite phase. rsc.orgaip.org Alkali metal cations act as mineralizers, aiding in the dissolution of the silica and alumina precursors, and also serve as structure-directing agents. oup.comrsc.org The type and concentration of these cations can direct the formation of specific zeolite frameworks. tdl.org

For example, in the synthesis using volcanic ash as a silica source, low sodium oxide (Na2O) content in low silica hydrogels resulted in high-purity hydroxysodalite, while high Na2O content produced high-purity Na-X zeolite. rsc.org The interplay between different alkali cations, such as sodium and cesium, can also lead to the formation of different zeolite structures. rsc.org At low cesium concentrations, zeolite Na-X with a FAU framework is the dominant phase, whereas higher concentrations can promote the formation of other frameworks. rsc.org

Reaction conditions such as temperature and crystallization time also significantly impact phase formation. ucl.ac.ukaip.org Different zeolite phases have distinct stability fields with respect to temperature and pressure. For instance, a two-step hydrothermal method using bentonite (B74815) as a precursor involved a high-temperature step (200 °C) to form hydrous sodium aluminosilicate, followed by a lower temperature step (90 °C) for the crystallization of Zeolite A. aip.org The duration of the hydrothermal treatment also affects the crystallinity and purity of the final product. sci-hub.se

Table 1: Influence of Alkali and Reaction Conditions on Zeolite Phase Formation

Precursor MaterialAlkali Type & ConcentrationTemperature (°C)Time (h)Resulting Zeolite Phase(s)Reference
Bentonite Clay8 M NaOH (1st step), 1 M NaOH (2nd step)200 (1st step), 90 (2nd step)3 (1st step), 72 (2nd step)Zeolite A aip.org
Volcanic AshLow Na2O in low SiO2 hydrogelNot specified48High-purity hydroxysodalite rsc.org
Volcanic AshHigh Na2O in low SiO2 hydrogelNot specified48High-purity Na-X zeolite rsc.org
Volcanic AshHigh SiO2 hydrogelNot specified48Mixture of Na-X and Na-P zeolites rsc.org
Silica/Chitosan (B1678972) Microspheres8.85 wt% NaOH, 3.77 wt% NaAlO2806Zeolite X sci-hub.se

Templating Strategies and Structure-Directing Agents in Zeolite Synthesis

Templating strategies are crucial in directing the formation of specific zeolite frameworks, particularly for high-silica zeolites. acs.org These strategies involve the use of organic or inorganic molecules, known as structure-directing agents (SDAs) or templates, around which the zeolite framework assembles. oup.comacs.org

Organic SDAs, such as quaternary ammonium (B1175870) salts, are often used to synthesize zeolites with high Si/Al ratios (Si/Al > 10). oup.comacs.org These organic molecules are incorporated into the zeolite's pores during crystallization and must typically be removed by calcination to create accessible pore space. acs.org The interaction between the template and the forming zeolite framework is a key aspect of this process, with factors like electrostatic interactions and coordination chemistry playing important roles. nih.gov The conformation of the occluded template can vary depending on the zeolite framework and the chemical composition of the synthesis gel. nih.gov Computational methods are increasingly being used to predict and design new organic templates for targeted zeolite synthesis. oup.comchemrxiv.org

Inorganic cations, such as alkali metals, also function as SDAs. tdl.orgrsc.org The size and charge density of these cations influence the local structure of the amorphous precursors and can direct the formation of specific ring structures that are precursors to the final zeolite framework. rsc.org For example, Na+ has been shown to preferentially stabilize 6-membered rings, while K+ promotes the formation of 8-membered rings. rsc.org

Binderless Zeolite Synthesis Techniques

Conventional zeolite powders often require the addition of a binder, such as clay or silica sol, to form mechanically stable monoliths for industrial applications. wsu.edu However, these binders can reduce the porosity and surface area of the final product by blocking micropores. researchgate.net To overcome this, various binderless zeolite synthesis techniques have been developed.

These methods aim to produce self-supported zeolite structures with high mechanical strength and preserved porosity. Techniques include:

In situ hydrothermal conversion: This one-pot synthesis method involves the transformation of pre-formed silica gel precursors directly into binderless zeolite spheres. wsu.edu

Chitosan-assisted synthesis: This technique uses chitosan as a template to form silica/chitosan hybrid microspheres, which are then hydrothermally treated in a sodium aluminate solution. The chitosan is subsequently removed by calcination to yield binderless zeolite microspheres. sci-hub.seresearchgate.net

Hard templating: This approach utilizes materials like anion-exchange resin beads as shape-directing macrotemplates to produce binderless zeolite microspheres. mdpi.com

Other methods: Various other techniques like solid-state conversion, dry gel conversion, and pseudomorphic transformation have also been employed to create binderless zeolites such as ZSM-5, MFI, and Zeolite X. researchgate.net

Binderless zeolites often exhibit superior properties compared to their binder-containing counterparts, including higher surface area and adsorption capacity. sci-hub.sewsu.edu For example, binderless zeolite NaX microspheres have shown a higher surface area (931 m²/g) than conventionally prepared zeolite X powders. epa.gov

Sol-Gel Routes for Amorphous and Ordered Sodium Aluminosilicates

The sol-gel process offers a versatile, low-temperature alternative for synthesizing sodium aluminosilicate glasses and other ordered structures. rsc.orgrsc.org This method provides several advantages over traditional high-temperature melt-cooling techniques, including better control over composition, higher homogeneity, and the ability to form thin films and coatings. rsc.orgnih.gov The process generally involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid network enclosing the liquid phase). mdpi.com

A significant challenge in the sol-gel synthesis of sodium aluminosilicates is the vastly different hydrolysis rates of the silicon and aluminum precursors, which can lead to phase separation and crystallization. rsc.org Strategies to overcome this include the use of pre-hydrolyzed silica sols and the addition of complexing agents like aluminum lactate. rsc.org

Hydrolytic Sol-Gel Processes and Their Derivatives

Hydrolytic sol-gel processes are based on the hydrolysis and polycondensation of precursors in an aqueous environment. mdpi.com For sodium aluminosilicates, this typically involves precursors like tetraethylorthosilicate (TEOS) for silica and an aluminum salt or alkoxide for alumina. rsc.orgrsc.org The reaction is often catalyzed by an acid or a base. mdpi.com

A novel hydrolytic sol-gel route has been developed for preparing sodium aluminosilicate glasses using aluminum lactate, sodium acetate, and TEOS as precursors. rsc.orgrsc.org This method allows for the synthesis of fully polymerized glasses at relatively low annealing temperatures (500–600 °C), compared to the 1600 °C required for conventional methods. rsc.org The structural evolution from sol to gel to glass can be monitored using techniques like NMR spectroscopy, which helps in optimizing synthesis parameters such as pH and temperature. rsc.org

The addition of aluminum has been shown to stabilize sodium silicate (B1173343) gels in an aqueous environment. researchgate.net A sodium silicate gel that is normally soluble in water can be transformed into an insoluble sodium hydroaluminosilicate with the addition of tetrahedral aluminum. researchgate.net This has important implications for technologies like geopolymerization, where the stability of the aluminosilicate network is crucial. researchgate.netfrontiersin.org

Non-Hydrolytic Sol-Gel Reactions for Oxide and Hybrid Materials

Non-hydrolytic sol-gel (NHSG) processes represent a sophisticated approach for synthesizing oxide and hybrid materials, including sodium aluminosilicates, by avoiding water and instead using organic reactants. mdpi.comchemrxiv.org This method offers greater control over the reaction at an atomic level, often leading to more homogeneous and well-defined products compared to conventional hydrolytic sol-gel routes. mdpi.com The reactions in NHSG are generally slower, which allows for better control over the material's final properties. mdpi.com

In a typical NHSG synthesis of aluminosilicates, precursors such as metal chlorides and metal alkoxides react in a non-aqueous solvent. mdpi.com For instance, silicon tetrachloride (SiCl₄) can react with aluminum alkoxides. The process can be tailored to create hybrid materials by incorporating organic groups into the aluminosilicate network. chemrxiv.org Research has shown that various organic groups, both terminal and bridging, can be integrated into the material's structure, influencing properties like surface area, pore size, and catalytic activity. chemrxiv.org For example, a series of mesoporous hybrid aluminosilicate materials containing different organic groups have been prepared in a one-pot NHSG synthesis, demonstrating the versatility of this method. chemrxiv.org

The resulting materials from NHSG synthesis often exhibit high surface areas and can be designed to have specific porous characteristics. mdpi.comchemrxiv.org The controlled reaction conditions help in achieving a uniform distribution of aluminum within the silica matrix, which is crucial for applications in catalysis. chemrxiv.org

Control of Stoichiometry and Homogeneity in Sol-Gel Derived Systems

The precise control of stoichiometry (the molar ratio of Si to Al) and the homogeneity of the resulting material are paramount in sol-gel synthesis to achieve desired properties. In the context of sodium aluminosilicates, this control directly influences the structural and functional characteristics of the final product.

A study on the sol-gel preparation of mesoporous sodium aluminosilicate glasses utilized aluminum lactate, sodium acetate, and tetraethylorthosilicate as precursors. rsc.org The researchers were able to optimize the preparation conditions, such as pH and gelation temperature, to control the evolution from solution to a fully polymerized sodium aluminosilicate tetrahedral network. rsc.org Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique used to monitor the structural evolution and confirm the short-range order and homogeneity of these materials. rsc.org

The Si/Al ratio is a critical parameter that dictates the properties of the resulting aluminosilicate. Research has shown that the thermodynamic properties of sodium aluminosilicate hydrate (B1144303) (N-A-S-H) gels, which are key components of geopolymers, are strongly correlated with their bulk Si/Al ratio. rsc.org Synthetic N-A-S-H gels with higher Si/Al ratios exhibit lower solubility. rsc.org This highlights the importance of controlling the stoichiometry during synthesis to tailor the material's stability and reactivity.

The homogeneity of the gel, meaning the uniform distribution of silicon and aluminum atoms, is also crucial. Inhomogeneous gels can lead to the formation of multiple phases and defects in the final material, which can be detrimental to its performance. The choice of precursors and the control of reaction kinetics are key to achieving a high degree of homogeneity. mdpi.com

Alkali-Activation Processes for Sodium Aluminosilicate Gel Formation

Alkali-activation is a process that uses a highly alkaline solution to transform aluminosilicate precursors into a hardened binder, often referred to as a geopolymer. This method is of significant interest for its potential to utilize industrial by-products and create sustainable alternatives to traditional cement. nih.govmdpi.com The primary reaction product is a sodium aluminosilicate hydrate (N-A-S-H) gel. mdpi.com

The process involves the dissolution of the aluminosilicate source in the alkaline activator, followed by the polycondensation of the dissolved species to form a three-dimensional amorphous or semi-crystalline network. mdpi.com

Utilizing Aluminosilicate Precursors from Waste Streams

A significant advantage of the alkali-activation process is its ability to utilize a wide range of aluminosilicate-rich industrial waste streams as precursors. This not only provides a sustainable route for waste management but also reduces the reliance on virgin raw materials. nih.govtudelft.nlresearchgate.net

Commonly used waste materials include:

Fly Ash: A by-product of coal combustion in power plants, rich in amorphous silica and alumina. mdpi.comresearchgate.net Class C fly ash has been used to produce geopolymer mortars with good long-term performance in marine environments. researchgate.net

Ground Granulated Blast Furnace Slag (GGBFS): A by-product of iron and steel manufacturing. researchgate.net

Rice Husk Ash (RHA): An agricultural waste product with high silica content. aip.orgcsic.es

Salt Slag: A waste from the secondary aluminum industry. csic.es

Municipal Solid Waste Incineration Bottom Ashes (MIBA): The residue from the incineration of municipal solid waste. mdpi.com

Electric Arc Furnace Slag (EAFS): A by-product from steel recycling. mdpi.com

The chemical composition of these waste materials, particularly the ratio of silica to alumina, significantly influences the properties of the resulting geopolymer. tudelft.nl For instance, research has demonstrated the successful synthesis of zeolites from fly ash and sodium aluminate slurry, highlighting the potential to create value-added products from waste. researchgate.netmdpi.comacs.org

Activator Systems and Their Impact on Geopolymer Formation

The choice of alkaline activator system is crucial in determining the reaction kinetics and the final properties of the geopolymer. The most common activators are a combination of sodium hydroxide (NaOH) and sodium silicate (Na₂SiO₃). researchgate.netresearchgate.netaip.orgcas.cze3s-conferences.org

The ratio of sodium silicate to sodium hydroxide (Na₂SiO₃/NaOH) is a critical parameter that affects the workability, setting time, and strength of the geopolymer. researchgate.netresearchgate.netaip.orgcas.cze3s-conferences.org

Effect on Strength: Studies have shown that a higher ratio of Na₂SiO₃/NaOH generally leads to higher compressive strength. cas.cz This is attributed to the increased availability of soluble silica, which promotes the formation of a more robust geopolymer network. cas.cz However, an excessively high ratio can retard the geopolymerization reaction and decrease strength. cas.cz Research on fly ash geopolymer mortar found that a Na₂SiO₃/NaOH ratio between 1.6 and 2.3 provided better durability in a marine environment. researchgate.net

Effect on Setting Time: The Na₂SiO₃/NaOH ratio also influences the setting time of the geopolymer. A higher ratio can sometimes lead to longer setting times.

The concentration of the NaOH solution is another important factor. A 15 Molar NaOH solution was used in one study on fly ash geopolymer mortar. researchgate.net The water-to-solid ratio is also a key parameter that needs to be carefully controlled during the synthesis. researchgate.net

The table below summarizes the effect of the Na₂SiO₃/NaOH ratio on the compressive strength of geopolymer mortars from a study.

Na₂SiO₃/NaOH RatioCompressive Strength (MPa)
1.0Lower
2.0Higher
3.0Highest
Data derived from a study on geopolymer mortars containing pozzolanic materials. researchgate.net

Co-precipitation and Controlled Precipitation Methods

Co-precipitation is a versatile and economically viable method for synthesizing amorphous sodium aluminosilicates. researchgate.netnih.gov This technique involves the simultaneous precipitation of aluminum and silicon species from a solution to form a homogeneous solid. A common approach is to mix an acidic solution of an aluminum salt (e.g., aluminum sulfate) with a basic solution of a sodium silicate. researchgate.netnih.gov

This method allows for the production of materials with a high degree of homogeneity in the aluminum environment. researchgate.netnih.gov The resulting amorphous aluminosilicates have shown excellent ion-exchange properties, making them suitable for applications such as water purification. researchgate.netnih.gov

Tuning Ion-Exchange Properties through Co-precipitation Parameters

A key advantage of the co-precipitation method is the ability to tune the ion-exchange properties of the resulting sodium aluminosilicate by carefully controlling the synthesis parameters. The interaction between the exchangeable cation and the amorphous aluminosilicate framework can be modified by altering these parameters. researchgate.netnih.gov

Key parameters that can be adjusted include:

Si/Al Molar Ratio: The ratio of silicon to aluminum in the precursor solutions directly impacts the structure and charge of the resulting aluminosilicate framework, which in turn affects its ion-exchange capacity. nih.gov A study on the synthesis of aluminosilicate from sugarcane bagasse fly ash showed that a higher molar ratio of Al:Si led to a greater adsorption capacity for aflatoxin B1. nih.gov

pH of Precipitation: The pH at which precipitation occurs influences the surface charge and the nature of the active sites on the aluminosilicate, thereby affecting its selectivity for different ions.

Temperature: The reaction temperature can affect the kinetics of precipitation and the final structure of the material.

Aging Time: The duration for which the precipitate is aged in the mother liquor can influence its crystallinity and porous structure.

Research has demonstrated that amorphous aluminosilicates prepared by co-precipitation can exhibit ion-exchange selectivity for specific cations like Cs⁺ and Sr²⁺, with performance comparable to that of crystalline zeolites like Zeolite 4A. researchgate.netnih.gov Furthermore, these amorphous materials can adsorb bulky cations that are difficult for microporous zeolites to accommodate. researchgate.netnih.gov

The following table presents data on the adsorption capacity of aluminosilicates with varying Al:Si ratios for Aflatoxin B1, illustrating the tunability of the material's properties.

SampleAl:Si Molar RatioAflatoxin B1 Adsorption (%)
AS(0.02)0.02Lower
AS(0.04)0.04Intermediate
AS(0.08)0.0888.25
Data from a study on aluminosilicate adsorbents synthesized from sugarcane bagasse fly ash. nih.gov

Topotactic Transformation and Recrystallization Mechanisms

The synthesis of sodium aluminosilicates with controlled crystalline structures is a cornerstone of materials science, underpinning applications from catalysis to ion exchange. The transformation of precursor materials into well-defined zeolitic frameworks occurs through complex mechanisms, primarily topotactic transformation and recrystallization. Understanding these pathways is critical for the rational design of sodium aluminosilicates with desired properties.

Recrystallization, on the other hand, is a more common mechanism in the synthesis of sodium aluminosilicates from amorphous gels. This process involves the dissolution of the amorphous precursor and the subsequent nucleation and growth of a crystalline phase. The final crystalline product is determined by a delicate interplay of various synthesis parameters, including the composition of the initial gel (e.g., Si/Al ratio), alkalinity, temperature, and crystallization time. The amorphous gel acts as a reservoir of silicate and aluminate species that are released into the solution, from which the zeolite crystals precipitate. acs.org

The study of these mechanisms is often complex, involving a combination of analytical techniques to follow the structural and chemical changes during the synthesis process. The following sections delve into the detailed research findings concerning these transformation and recrystallization phenomena.

Research Findings on Topotactic Transformation

The topotactic conversion of layered sodium aluminosilicate precursors into zeolites is a sophisticated method for creating specific porous architectures. The process relies on the preservation of structural elements from the parent material.

A key example is the transformation of the layered silicate RUB-36 to a FER-type zeolite. This conversion is facilitated by a dehydration-condensation reaction. acs.org The reassembly of the ferrierite layers, influenced by the conformation of intercalated cations, is crucial for the successful topotactic transformation. acs.org Similarly, AST-type zeolites with a distinct plate morphology can be synthesized via the topotactic conversion of a β-helix-layered silicate (HLS). This process requires careful control of the interlayer species to guide the stacking of the silicate layers before condensation. nih.gov Another instance is the conversion of the layered silicate PLS-1, which contains five-membered rings, into the novel zeolite CDS-1 upon heating. This transformation is a direct result of topotactic dehydration-condensation reactions. documentsdelivered.com

Precursor Layered SilicateResulting ZeoliteKey Transformation ConditionsReference
RUB-36FER-type zeoliteDehydration-condensation reaction, presence of cetyltrimethylammonium hydroxide (CTAOH) as a surfactant. researchgate.netacs.org
β-helix-layered silicate (HLS)AST-type zeoliteUse of N,N-dimethylpropionamide (DPA) to control layer stacking, removal of interlayer Na+ and tetramethylammonium (B1211777) (TMA) ions. nih.gov
PLS-1CDS-1Heating above 673 K under vacuum. documentsdelivered.com

Research Findings on Recrystallization Mechanisms

The recrystallization of amorphous sodium aluminosilicate gels is a widely used method for zeolite synthesis. The final crystalline phase is highly sensitive to the synthesis conditions.

The Si/Al ratio of the initial gel is a critical parameter that dictates the type of zeolite formed. Studies have shown that varying the silicon concentration in a sodium aluminosilicate solution leads to different zeolite frameworks such as FAU, LTA, SOD, and GIS. researchgate.net Generally, an increase in the Si/Al ratio can lead to a decrease in the crystallite size. researchgate.net For instance, in the synthesis of Zeolite T, an optimal SiO2/Al2O3 ratio in the range of 3 to 4 is crucial to maximize the yield and prevent the formation of competing phases. nih.gov

Temperature and crystallization time also play a significant role. Higher synthesis temperatures generally accelerate the crystallization process but can also favor the formation of denser zeolite phases. tandfonline.com For example, in the synthesis of Zeolite T, high purity crystals can be obtained at 130 °C over 144 hours, while at 180 °C, the competing zeolite W phase begins to form. nih.gov

Alkalinity of the synthesis medium, often expressed as the Na2O/Al2O3 or OH-/SiO2 ratio, influences both the rate of crystallization and the Si/Al ratio of the final product. tandfonline.com Higher alkalinity can increase the rate of crystallization by promoting the dissolution of the aluminosilicate gel. tandfonline.com However, excessive alkalinity can also lead to the formation of undesired phases. nih.gov

The following table summarizes the influence of various synthesis parameters on the recrystallization of sodium aluminosilicates into different zeolite phases.

Zeolite TypeSi/Al Ratio in GelSynthesis Temperature (°C)Crystallization TimeResulting Phase(s) and ObservationsReference
NaA1.921003 hHigh crystallinity, low crystal size. Increasing temperature increases crystallinity and crystal size. avestia.com
Zeolite T3-4 (optimum)100120-168 hHigher ratios can lead to competitive phases. nih.gov
Zeolite T-130144 hHigh purity Zeolite T. nih.gov
Zeolite T-180-Formation of Zeolite W alongside Zeolite T. nih.gov
FAU, LTA, SOD, GIS1-8 (molar)802 weeksDifferent zeolite frameworks form depending on the Si concentration. Crystallite size decreases with increasing Si/Al ratio. researchgate.net
Zeolite X~1.6-2.1--Crystallization from concentrated sodium silicate and aluminate solutions. researchgate.net

Characterization Techniques for Probing Sodium Aluminosilicate Structure and Composition

Spectroscopic Analysis of Framework and Extraframework Species

Spectroscopic techniques are indispensable for elucidating the atomic-level details of sodium aluminosilicate (B74896) structures. They allow for the investigation of both the rigid aluminosilicate framework and the species residing within its channels and cages, known as extraframework species.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for probing the local structure of amorphous and crystalline sodium aluminosilicates. core.ac.uk It provides quantitative information on the coordination environment and connectivity of key elements like silicon, aluminum, and protons.

²⁹Si NMR spectroscopy is a powerful tool for determining the connectivity of silicon tetrahedra within the aluminosilicate framework. The chemical shift of a silicon nucleus is highly sensitive to its local environment, specifically the number of neighboring aluminum atoms connected to it through oxygen bridges. This allows for the identification and quantification of different Qⁿ(mAl) units, where 'n' represents the number of bridging oxygens and 'm' is the number of aluminum atoms in the second coordination sphere. ucsb.eduacs.org

For instance, distinct signals can be resolved for Q⁴(4Al), Q⁴(3Al), Q⁴(2Al), and Q⁴(1Al) species in sodium aluminosilicate gels. core.ac.uk In the study of sodium aluminosilicate hydrate (B1144303) (N-A-S-H) gels, ²⁹Si MAS NMR has been used to track the evolution of the silicate (B1173343) network over time, showing a transformation from an initially amorphous, partially cross-linked structure to a more ordered, crystalline-like network. ucsb.edu The deconvolution of ²⁹Si MAS NMR spectra into individual Gaussian peaks provides a quantitative analysis of the short-range ordering. acs.org

Table 1: Representative ²⁹Si NMR Chemical Shift Ranges for Qⁿ(mAl) Units in Sodium Aluminosilicates

Qⁿ(mAl) Species Typical Chemical Shift Range (ppm) Interpretation
Q⁴(4Al)-80 to -86Silicon tetrahedron connected to four aluminum tetrahedra.
Q⁴(3Al)-85 to -92Silicon tetrahedron connected to three aluminum and one silicon tetrahedra.
Q⁴(2Al)-90 to -98Silicon tetrahedron connected to two aluminum and two silicon tetrahedra.
Q⁴(1Al)-95 to -105Silicon tetrahedron connected to one aluminum and three silicon tetrahedra.
Q⁴(0Al)-102 to -112Silicon tetrahedron connected to four other silicon tetrahedra.

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on the specific composition and structure of the sodium aluminosilicate.

Research has shown that in certain sodium aluminosilicate glasses, increasing the Al/Na ratio leads to a broadening of the ²⁹Si NMR signal due to increased Si-Al interactions, making the deconvolution of Qⁿ species more complex. worktribe.com

²⁷Al NMR spectroscopy provides crucial information about the coordination environment of aluminum atoms, which can exist in tetrahedral (AlO₄), pentahedral (AlO₅), or octahedral (AlO₆) coordination. researchgate.net In most sodium aluminosilicate structures, aluminum is predominantly found in tetrahedral coordination, where it substitutes for silicon in the framework. acs.org The chemical shift of tetrahedrally coordinated aluminum typically appears around 50-80 ppm, while octahedrally coordinated aluminum resonates near 0 ppm. geologyscience.ru

This technique is also instrumental in studying the "aluminum avoidance" principle, or Loewenstein's rule, which posits that Al-O-Al linkages are unfavorable in aluminosilicate frameworks. minsocam.orgresearchgate.net While generally true for compositions with a Si/Al ratio greater than or equal to one, deviations from this rule can occur, particularly in aluminum-rich compositions. minsocam.org ²⁷Al NMR can detect the presence of Al-O-Al bonds, providing insights into the degree of aluminum ordering. minsocam.org For instance, in peraluminous sodium aluminosilicate glasses (Al/Na > 1), a small fraction of five-fold coordinated aluminum has been observed, indicating a departure from a perfectly ordered network. researchgate.net

Table 2: Typical ²⁷Al NMR Chemical Shifts for Different Aluminum Coordination Environments

Coordination Environment Typical Chemical Shift (ppm)
Tetrahedral (AlO₄)50 - 80
Pentahedral (AlO₅)20 - 40
Octahedral (AlO₆)0 - 10

Note: Chemical shifts are referenced to a 1M aqueous solution of Al(NO₃)₃.

Studies on sodium aluminosilicate gels have shown that a significant portion of the tetrahedrally coordinated Al³⁺ can exist in sites of lower symmetry, where charge balancing may be provided by extra-framework aluminum species. core.ac.uk

¹H NMR spectroscopy is essential for characterizing hydroxyl (OH) groups and water molecules within the sodium aluminosilicate structure. kazan.or.jpdntb.gov.ua It can distinguish between different types of protons, such as those in bridging OH groups (Si-OH-Al), non-bridging silanol (B1196071) groups (Si-OH), and aluminol groups (Al-OH), as well as physically adsorbed water. kazan.or.jpgeologyscience.ru

Cross-polarization (CP) techniques, particularly ¹H-²⁹Si CP MAS NMR, are used to enhance the signal of low-abundance nuclei like ²⁹Si and to probe the spatial proximity between protons and silicon atoms. geologyscience.ru By transferring magnetization from the abundant ¹H nuclei to the neighboring ²⁹Si nuclei, this method selectively enhances the signals of silicon atoms that are in close proximity to protons, such as those in Si-OH groups or near water molecules. core.ac.uk This allows for the identification of hydrated or hydroxylated silicon species within the material. geologyscience.rucore.ac.uk

Combined ¹H-²⁹Si CP MAS and ¹H-²⁷Al CP MAS experiments have been instrumental in confirming the depolymerization of the aluminosilicate network in hydrous glasses through the formation of both Si-OH and Al-OH groups. kazan.or.jp The fraction of Al-OH groups has been shown to increase with the aluminum content in the glass. researchgate.net

Table 3: Applications of ¹H and ¹H-²⁹Si CP MAS NMR in Sodium Aluminosilicate Characterization

Technique Information Obtained Key Findings
¹H MAS NMRIdentification and quantification of different proton species (Si-OH, Al-OH, H₂O). kazan.or.jpdntb.gov.uaConfirmed the presence of both Si-OH and Al-OH groups in hydrous sodium aluminosilicate glasses. kazan.or.jp
¹H-²⁹Si CP MAS NMRProbing the proximity of protons to silicon atoms, identifying hydrated silicon species. geologyscience.rucore.ac.ukRevealed the presence of hydrated Qⁿ species in aluminosilicate gels. whiterose.ac.uk

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups and characterize the chemical bonding within the sodium aluminosilicate framework. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

In sodium aluminosilicates, the primary absorption bands in the mid-infrared region are associated with the stretching and bending vibrations of the T-O-T linkages (where T = Si or Al).

Table 4: Characteristic FTIR Absorption Bands in Sodium Aluminosilicates

Wavenumber Range (cm⁻¹) Vibrational Mode Interpretation
950 - 1200Asymmetric stretching of Si-O-TMain band indicating the aluminosilicate framework. Position shifts with Si/Al ratio.
650 - 750Symmetric stretching of T-O-TRelated to the internal vibrations of the SiO₄ and AlO₄ tetrahedra.
420 - 500Bending of T-O-TCorresponds to the deformation of the tetrahedral framework.
~3400 and ~1630O-H stretching and bendingIndicates the presence of water molecules and hydroxyl groups. researchgate.net

The position of the main asymmetric stretching band is sensitive to the Si/Al ratio and the degree of polymerization of the aluminosilicate network. A shift to lower wavenumbers is generally observed with increasing aluminum content, reflecting the longer and weaker Al-O bonds compared to Si-O bonds. FTIR is also effective in detecting the presence of water and hydroxyl groups through their characteristic O-H stretching and bending vibrations. researchgate.net Studies have used FTIR to monitor the geopolymerization process and identify the formation of the sodium aluminosilicate network. researchgate.net

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. researchgate.net It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), provides information on the coordination chemistry and oxidation state of the absorbing atom by probing the electronic transitions from a core level to unoccupied states. researchgate.net For sodium aluminosilicates, Al K-edge XANES can distinguish between different aluminum coordination environments. For example, tetrahedrally coordinated aluminum exhibits a single pre-edge feature, while octahedrally coordinated aluminum shows two distinct pre-edge peaks. researchgate.net Si K-edge XANES has also been used to study the silicon environment in these materials. researchgate.net

EXAFS provides information about the local atomic environment around the absorbing atom, including bond distances and coordination numbers of the nearest neighboring atoms. bohrium.com By analyzing the fine structure in the absorption spectrum at energies above the absorption edge, it is possible to determine the radial distribution of atoms around the selected element. Al K-edge EXAFS studies on sodium aluminosilicate glasses have confirmed the tetrahedral coordination of aluminum, with Al-O distances around 1.77 Å. researchgate.net Na K-edge EXAFS has been employed to investigate the local environment of sodium ions, which act as charge-balancing cations in the structure. usgs.gov

Table 5: Information from XAS Techniques for Sodium Aluminosilicate Analysis

Technique Information Provided Example Application
XANES Coordination environment and oxidation state of the absorbing atom. researchgate.netDistinguishing between tetrahedral and octahedral aluminum coordination. researchgate.net
EXAFS Bond distances and coordination numbers of neighboring atoms. bohrium.comDetermining the Al-O bond length in the aluminosilicate framework. researchgate.net

Recent studies have utilized XANES to characterize the atomic-scale structure of sodium aluminosilicate hydrate (N-A-S-H) gels, providing fingerprint spectra that can be used to identify these phases in complex cementitious systems. researchgate.netbath.ac.uk

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study chemical species that possess one or more unpaired electrons. youtube.comslideshare.net In the context of sodium aluminosilicate, ESR is particularly valuable for identifying and characterizing paramagnetic centers, which can be intrinsic defects in the material's structure or intentionally introduced dopants.

The fundamental principle of ESR involves immersing a sample in a strong, stable magnetic field and irradiating it with a continuous wave of microwave radiation. slideshare.net The unpaired electrons, with a spin greater than zero, absorb this energy at specific frequencies, causing transitions between their spin states. youtube.com The resulting absorption spectrum provides detailed information about the local environment of the unpaired electron.

Research on irradiated alumino-silicate glasses provides significant insights into the types of defects that can be probed by ESR. osti.gov When subjected to X-ray irradiation, two primary types of resonance signals have been observed in alumino-silicate glasses:

A partially resolved six-line spectrum, which is attributed to a hole trapped on a bridging oxygen atom that is bonded to a substitutional aluminum ion. osti.gov

A broad, asymmetric line that is suggested to originate from a hole trapped on a non-bridging oxygen atom. osti.gov

In soda-alumino-silicate glass, specifically, studies have shown that only the broad asymmetric resonance is typically observed after X-ray irradiation. This finding indicates that the presence of sodium oxide (Na₂O) is primarily responsible for the creation of non-bridging oxygens, which then act as trapping sites for holes upon irradiation. osti.gov Further studies on related silicate glass systems have used ESR to characterize the coordination environment of paramagnetic ions, where distinct g-values in the ESR spectrum correspond to specific symmetries, such as octahedral or rhombic surroundings. tci-thaijo.org

Diffraction-Based Structural Elucidation

Diffraction techniques are indispensable for determining the atomic and molecular structure of crystalline and semi-crystalline materials. By analyzing the patterns of scattered radiation, researchers can deduce information about crystal phases, crystallinity, and microstructural features.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a powerful and non-destructive technique used to analyze the crystallographic structure and physical properties of materials. lucideon.com The method involves irradiating a sample with a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle. forcetechnology.com The resulting diffraction pattern serves as a unique "fingerprint" for a crystalline material, allowing for phase identification by comparison with extensive databases. forcetechnology.com XRD can also quantify the percentage of crystallinity, crystallite size, and unit cell parameters. lucideon.com

In the study of sodium aluminosilicates, XRD is crucial for distinguishing between amorphous and crystalline forms.

Amorphous Materials : Many synthetic sodium aluminosilicate hydrate (N-A-S-H) gels are found to be X-ray amorphous. Their XRD patterns are characterized by a dominant, broad hump rather than sharp peaks, typically centered around a 2θ angle of approximately 22° or 27°. rsc.orgmdpi.com This broad feature is due to diffuse scattering and is indicative of a lack of long-range atomic order. rsc.org

Crystalline Phases : In other preparations, XRD is used to identify specific crystalline phases. For instance, in the synthesis of aluminosilicate molecular sieves, XRD patterns have confirmed the presence of various zeolite structures, such as NaP zeolite or MFI-type structures, depending on the reaction conditions. nih.gov Analysis of geopolymers has identified crystalline components like calcite and dolomite (B100054) within a predominantly amorphous aluminosilicate matrix. mdpi.com

The versatility of XRD allows for detailed analysis of various sodium aluminosilicate compositions. For example, studies on sodium aluminosilicate (NAS) glasses have used XRD to monitor structural changes as the ratio of sodium oxide to aluminum oxide is varied. researchgate.net

Below is a table summarizing findings from XRD analyses on different sodium aluminosilicate-based materials:

Material TypeKey XRD FindingsCrystallinityReference
Synthetic N-A-S-H GelDominant broad feature due to diffuse scattering centered at ~22° 2θ.Amorphous rsc.org
Geopolymer Gel (N-A-S-H)Characteristic broad peaks centered around 27°-35° 2θ.Amorphous/Poorly Crystalline mdpi.com
Synthesized AluminosilicateIdentification of crystalline phases like NaP zeolite and BUCT-3.Crystalline nih.gov
GGBFS/CG-based GeopolymerBroad diffraction band indicating an amorphous phase, with some crystalline calcite and dolomite.Mostly Amorphous mdpi.com

Electron Diffraction for Microstructural Analysis

Electron diffraction is a technique, typically performed within a Transmission Electron Microscope (TEM), that provides detailed crystallographic information from micro- and nanoscale regions of a sample. rsc.org Due to the significantly smaller wavelength of electrons compared to X-rays, the geometry of electron diffraction allows for the analysis of extremely small crystals. youtube.com A key feature of electron diffraction is that the Ewald sphere is nearly flat, meaning a single diffraction pattern captures a two-dimensional slice of the reciprocal space. youtube.com To build a three-dimensional understanding of the crystal structure, techniques like continuous rotation of the sample are employed. youtube.com

Applications in aluminosilicate research have demonstrated the power of this technique. Selected Area Electron Diffraction (SAED) patterns have been used to reveal that synthesized aluminosilicate materials possess a platy structure that is well-ordered at the atomic level. researchgate.net Electron diffraction is a standard tool for the structural characterization of zeolites, which are crystalline aluminosilicates. rsc.org It can be used to determine unit cell parameters, crystal symmetry, and to identify defects or superstructures within the crystalline lattice. aps.org

Imaging and Morphological Characterization

Microscopy techniques are vital for visualizing the physical form and features of sodium aluminosilicate, from the micrometer scale down to the atomic level. This morphological information is often directly correlated with the material's performance in various applications.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning its surface with a focused beam of electrons. azooptics.com The interaction of the electrons with the atoms in the sample generates various signals that contain information about the surface topography and composition. azooptics.com When combined with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the viewed area. mdpi.com

SEM analysis has been widely applied to study sodium aluminosilicate and related materials:

Geopolymers : In aluminosilicate geopolymers, SEM imaging has revealed a two-phase microstructure consisting of a fully formed inorganic polymer matrix and a grain phase reminiscent of the precursor material. researchgate.net It is also used to examine the interfacial transition zone (ITZ) between aggregate particles and the geopolymer matrix, assessing morphological continuity and the presence of voids or cracks. mdpi.com

Composites : For novel dental restorative composites made from polymer-infiltrated sodium aluminum silicate, SEM was employed to observe the surface microstructure after different polishing procedures. frontiersin.org

Glasses : In studies of sodium aluminosilicate (NAS) glasses, SEM micrographs have identified the formation of surface crystallites that were too small or sparse to be detected by bulk techniques like XRD. researchgate.net

Synthesized Powders : The morphology of synthesized aluminosilicate powders has been described using SEM as being highly powdery and heterogeneous in nature. researchgate.net

The table below summarizes the instrumentation and findings from various SEM studies on sodium aluminosilicate materials.

SEM InstrumentMaterial StudiedKey Morphological FindingsReference
FEI InspectF50Alkali aluminosilicate hydrate gelsGeneral surface morphology characterization. rsc.org
ΣIGMA HD ZeissSodium aluminum silicate compositesObservation of surface microstructure. frontiersin.org
Zeiss Supra 40 VPGeopolymer specimensAnalysis of interfacial transition zone (ITZ) and microstructural changes. mdpi.com
Not SpecifiedSodium aluminosilicate (NAS) glassRevealed surface crystallites not detected by XRD. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defects

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of nanoscale structures, crystal lattices, and defects. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. rsc.org An image is formed from the electrons that are transmitted, providing information on a scale ranging from millimeters down to the Ångström level. nih.gov

TEM has been an indispensable tool for understanding the nanoscale characteristics of sodium aluminosilicate:

Particle Morphology : TEM observations of inorganic sodium aluminosilicate particles have shown a nano-cluster characteristic, with individual particles appearing spherical and having an average diameter of less than 100 nm. frontiersin.org Another study described the material as a tiny, tight mass of active delaminated species forming a smooth surface. researchgate.net

In-situ Analysis : Real-time structural changes in related materials, such as Na-β″-alumina, have been observed using in-situ TEM. These studies have captured the dynamic generation of spinel defect blocks caused by the conduction of Na⁺ ions under electron beam irradiation. nih.gov This highlights TEM's capability to probe not just static structures but also dynamic processes. nih.gov

Beam Damage : Researchers must be cautious, as the high-energy electron beam can damage sensitive materials. In some organic-inorganic hybrid systems, the electron beam can cause mass loss and phase separation, leading to the formation of artifacts that may be misinterpreted as the native structure of the material. mdpi.com Techniques like low-dose imaging at cryogenic temperatures are employed to mitigate these effects. mdpi.com

In-situ TEM techniques are increasingly used to correlate atomic structures directly with mechanical properties at the nanoscale, providing unprecedented insights into material behavior. oaepublish.com

Porosity and Surface Area Assessment

The porous nature of sodium aluminosilicates is a defining characteristic that dictates their utility in applications such as adsorption, catalysis, and ion exchange. Accurate assessment of porosity and surface area is therefore essential.

Nitrogen Physisorption (BET and Pore Size Distribution)

Nitrogen physisorption, conducted at 77 K (the boiling point of liquid nitrogen), is a cornerstone technique for characterizing the porous structure of sodium aluminosilicates. researchgate.net This method involves measuring the amount of nitrogen gas that physically adsorbs onto the material's surface at various relative pressures.

The Brunauer-Emmett-Teller (BET) theory is applied to the resulting nitrogen adsorption isotherm to calculate the specific surface area. researchgate.net The theory extends Langmuir's model of monolayer adsorption to multilayer adsorption, providing a means to determine the number of gas molecules required to form a single layer on the surface. nih.gov From this monolayer capacity, the total surface area of the material can be calculated. nih.gov

Furthermore, the full adsorption-desorption isotherm provides detailed information about the material's pore structure. The shape of the isotherm, according to the IUPAC classification, can indicate whether the material is non-porous, microporous (pores <2 nm), mesoporous (pores 2-50 nm), or macroporous (pores >50 nm). researchgate.netexlibrisgroup.com For mesoporous materials, the desorption branch of the isotherm is often analyzed using the Barrett-Joyner-Halenda (BJH) method . researchgate.netnih.gov The BJH model is based on the Kelvin equation, which relates the pressure at which pore condensation/evaporation occurs to the pore size, allowing for the calculation of the pore size distribution. nih.govnih.gov

Research on various synthetic sodium aluminosilicates demonstrates a wide range of surface areas and porosities, which can be tailored by adjusting synthesis conditions like the SiO₂/Al₂O₃ ratio. researchgate.net

Table 1: Representative Porosity Data for Sodium Aluminosilicate Materials from Nitrogen Physisorption

Material DescriptionBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter / Distribution Peak (Å)Source
Altered Feldspar Aluminosilicate77.9 (pre-adsorption)Not specified37 nih.gov
Geopolymer (GP-2), SiO₂/Al₂O₃ ≈ 2150.02Not specified (non-porous characteristics) researchgate.net
Geopolymer (GP-3), SiO₂/Al₂O₃ ≈ 3~40~0.2Slight decrease from GP-2 researchgate.net
Geopolymer (GP-4), SiO₂/Al₂O₃ ≈ 4~40~0.2Slight decrease from GP-3 researchgate.net
Metakaolin-based Geopolymer7.250.048265 researchgate.net

Mass Spectrometry Techniques

Mass spectrometry offers unparalleled insight into the molecular and elemental composition of materials. For sodium aluminosilicates, specific mass spectrometry techniques can identify the oligomeric building blocks present in precursor solutions and characterize the solid material's surface.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomeric Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that is exceptionally well-suited for analyzing large, fragile, and complex molecules from a liquid solution. exlibrisgroup.comnih.gov In the context of sodium aluminosilicates, ESI-MS is not typically used on the final solid material but is invaluable for characterizing the aqueous silicate and aluminate solutions from which these materials are synthesized. nih.govarxiv.org These solutions contain a dynamic equilibrium of various monomeric and oligomeric species. arxiv.org

The gentle nature of the ESI process allows these dissolved oligomers to be transferred into the gas phase as intact ions, often with alkali metal adducts (e.g., [M+Na]⁺), without significant fragmentation. shimadzu.com By analyzing the mass-to-charge ratios of these ions, researchers can identify the specific silicate and aluminate oligomers present in the precursor solution. nih.gov The distribution of these species is highly dependent on factors like pH, concentration, and the silica-to-alkali ratio. arxiv.org Understanding this speciation is crucial as these oligomers are the fundamental building blocks that polymerize to form the final aluminosilicate network.

Studies have successfully used ESI-MS to identify a range of silicate and aluminate species in solution, providing critical insights into the initial stages of aluminosilicate formation. nih.gov

Table 2: Representative Oligomeric Ions Identified in Precursor Solutions by ESI-MS

Ion TypeObserved Species (Exemplary)SignificanceSource
Silicate Oligomers[Si₂O(OH)₆Na]⁺, [Si₃O₃(OH)₅]⁻, [Si₄O₆(OH)₆]²⁻Identifies linear, branched, and cyclic silicate building blocks in solution. researchgate.netnih.gov
Aluminate Species[Al(OH)₄]⁻, [Al(OH)₂(H₂O)₂]⁺Characterizes the primary aluminum species available for incorporation.
Alumino-Anion Complexes[Al(OH)₄₋ₙ(SO₄)ₙ]⁻, [Al(OH)₄₋ₙ(NO₃)ₙ]⁻Reveals interactions between aluminum and counter-ions in the solution.

Secondary Ion Mass Spectrometry (SIMS) with Heavy Projectiles

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of solid surfaces. The technique involves bombarding the sample surface with a focused primary ion beam, which causes atoms and molecular clusters from the top 1-2 nanometers to be sputtered and ejected. A portion of these ejected particles are ionized (secondary ions) and are then analyzed by a mass spectrometer.

In the analysis of sodium aluminosilicates, particularly zeolitic forms, the choice of primary ion is critical. While monatomic projectiles like Ga⁺ can be used, studies have shown that using heavier, polyatomic primary ions, such as ReO₄⁻, significantly increases the abundance of sputtered high-mass oligomeric cluster ions. This enhancement allows for a more detailed characterization of the aluminosilicate framework structure at the surface. The resulting mass spectra show peaks corresponding to various AlₘSiₙOₓHᵧ⁻ cluster ions, providing direct information about the connectivity of the silica (B1680970) and alumina (B75360) tetrahedra in the material's framework.

Table 3: Aluminosilicate Oligomeric Anions Observed in Zeolite SIMS Spectra

General FormulaDescriptionPrimary Projectile EnhancementSource
AlₘSiₙO₂(ₘ+ₙ)H(ₘ₋₁)⁻Dehydrated oligomeric oxyanions, representing fragments of the aluminosilicate framework.Abundance is significantly increased with polyatomic projectiles (e.g., ReO₄⁻) compared to monatomic projectiles (e.g., Ga⁺).
(Framework Fragment)·H₂OHydrated oligomeric anions, formed by reaction with adventitious water in the instrument.Observed in ion trap SIMS (IT-SIMS) due to longer ion lifetimes.
(Framework Fragment)·Cs⁺Cluster ions formed when the zeolite's counter-cation is exchanged with a larger alkali ion like Cesium.Substitution of NH₄⁺ with Cs⁺ was found to increase the production of abundant oligomeric aluminosilicates.

Surface Chemistry and Charge Characterization

The surface of a sodium aluminosilicate particle interacts with its surrounding environment, an interaction governed by its surface chemistry and electrical charge.

Zeta Potential Measurements for Surface Charge Determination

Zeta potential is a measure of the magnitude of the electrostatic potential at the boundary between a particle and the liquid it is suspended in. It is a key indicator of the stability of a colloidal dispersion and provides direct insight into the surface charge of the particles. For sodium aluminosilicates, the surface charge arises from the ionization of surface hydroxyl groups (Si-OH and Al-OH) and the isomorphic substitution of Si⁴⁺ by Al³⁺ within the framework, which creates a net negative charge balanced by sodium cations.

Zeta potential is typically measured using electrophoretic light scattering, where an electric field is applied to the suspension and the velocity of the particles is measured. This velocity is proportional to the zeta potential. A critical factor influencing the surface charge, and thus the zeta potential, is the pH of the suspension. For aluminosilicates, the surface is generally negatively charged at neutral and alkaline pH. As the pH decreases, the surface becomes more protonated, leading to a less negative (or even positive) zeta potential. The point of zero charge (PZC), where the net surface charge is zero, is an important characteristic of the material.

Table 4: pH Dependence of Zeta Potential for Aluminosilicate and Related Materials

MaterialpHZeta Potential (mV)ObservationSource
Amorphous Aluminosilicates3 - 9pH-dependentNegative charge decreases and positive charge increases as the Al/(Al+Si) ratio increases. The surface is generally negatively charged at neutral pH.
Silica Nanoparticles (20 nm)~6 - 10~ -40Zeta potential becomes more negative as pH increases.
Silica Nanoparticles (100 nm)~6 - 10~ -50Zeta potential becomes more negative as pH increases.
Hydroxyapatite (Untreated)7.4-11.7 ± 0.7Provides a baseline negative charge for a related ceramic material.

Theoretical and Computational Approaches in Sodium Aluminosilicate Research

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful means to investigate the electronic structure and reactivity of sodium aluminosilicates. These methods are particularly adept at elucidating reaction pathways and determining the energy changes associated with chemical transformations.

The catalytic activity of many aluminosilicates, including zeolites, is attributed to the presence of Brønsted acid sites. These sites are formed when a proton is associated with a framework oxygen atom bridging silicon and aluminum atoms. Quantum chemical calculations are instrumental in modeling these acid sites and understanding their role in catalysis. rsc.orgmdpi.com

Researchers use cluster models or periodic models to represent the active site of the aluminosilicate (B74896) framework. By employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2), the geometry and electronic properties of the Brønsted acid site can be accurately described. rsc.org The acidity of these sites can be quantified by calculating properties like the deprotonation energy (DPE), which is the energy required to remove the proton. acs.org Studies have shown that the local coordination environment and the Si/Al ratio can influence the strength of these acid sites. mdpi.com

Computational models have been successfully used to map out the potential energy surfaces for various catalytic reactions, such as hydrocarbon cracking and isomerization. rsc.org These models help in identifying key intermediates and transition states along the reaction coordinate, providing a detailed picture of the catalytic pathway. For instance, the reaction of methanol at aluminosilicate Brønsted acid sites has been studied to understand the initial steps of the methanol-to-olefin (MTO) process. rsc.org

Table 1: Calculated Properties of Brønsted Acid Sites in Aluminosilicates

Computational MethodSystem/ModelCalculated PropertyValue
Periodic DFTVarious Zeolites (MFI, BEA, FER, etc.)Ensemble-Averaged Deprotonation Energy1201 ± 11 kJ/mol acs.org
MP2/6-31G**//HF/3-21GModel Acid SitesActivation Barrier for Methanol Dehydration130–160 kJ/mol rsc.org
ONIOM (DFT:B3LYP)FER ZeoliteDeprotonation Energy (1-Al substitution)Varies with site

Data sourced from computational studies on aluminosilicate models.

A critical aspect of understanding reaction kinetics is the determination of the activation barrier, which is the minimum energy required for a reaction to occur. Quantum chemical calculations are highly effective in computing these barriers. The process involves locating the transition state structure on the potential energy surface, which corresponds to a saddle point connecting reactants and products.

The accuracy of the calculated activation barrier is highly dependent on the level of theory and the basis set used. High-level methods like coupled-cluster theory are often used for benchmark calculations on smaller models, while density functional theory (DFT) is more commonly applied to larger, more realistic systems. For the dehydration of methanol at an aluminosilicate Brønsted acid site, quantum chemical calculations have determined activation barriers in the range of 130–160 kJ/mol. rsc.org These theoretical predictions are crucial for designing more efficient catalysts and optimizing reaction conditions.

Molecular Dynamics (MD) Simulations for Structural Relaxation and Dynamics

Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of atomic and molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectories of individual particles, offering insights into the dynamic processes and structural rearrangements in sodium aluminosilicates. nih.govaip.orgaip.orgacs.org

MD simulations are widely used to study the adsorption of molecules onto the surfaces of sodium aluminosilicates and within their porous structures. rsc.org These simulations can reveal the preferred adsorption sites, the orientation of adsorbed molecules, and the strength of the interactions between the adsorbate and the aluminosilicate framework.

Classical MD simulations, which employ empirical force fields to describe the interatomic interactions, are suitable for simulating large systems over long timescales. nih.govaip.org These force fields are parameterized to reproduce experimental data or results from quantum chemical calculations. For instance, simulations have been used to investigate the adsorption of water, organic molecules, and ions in sodium aluminosilicate glasses and gels. rsc.orgmdpi.com Ab initio molecular dynamics (AIMD), which calculates the forces from electronic structure theory on the fly, provides a more accurate description but is computationally more expensive. aip.org

Table 2: Key Findings from MD Simulations of Sodium Aluminosilicate Systems

Simulation TypeSystemInvestigated PhenomenonKey Finding
Classical MDSodium Aluminosilicate GlassesStructural PropertiesAluminum is mainly four-fold coordinated in peralkaline compositions. nih.govaip.org
Reactive Force Field MD (ReaxFF)Sodium Aluminosilicate Hydrate (B1144303) (N-A-S-H) GelLeaching BehaviorSodium dissociation promotes hydrolytic reactions and structural swelling. frontiersin.org
Ab Initio MDSodium Aluminosilicate GlassesGlass-Water InteractionAIMD provides more accurate results for complex multicomponent glasses. aip.org
Classical MDGeopolymer-Polymer Fiber InterfaceInterfacial PropertiesHydrogen bonding affects the interfacial adsorption of water molecules. rsc.orgmdpi.com

The durability of sodium aluminosilicate-based materials, such as geopolymers, is a critical aspect of their performance. MD simulations have proven to be a valuable tool for investigating the leaching of ions, particularly sodium, from hydrated sodium aluminosilicate (N-A-S-H) gels in aqueous environments. frontiersin.orgresearchgate.net

Density Functional Theory (DFT) Studies of Adsorption and Reaction

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods for studying solid-state systems, including sodium aluminosilicates. DFT offers a good balance between computational cost and accuracy, making it suitable for investigating the electronic structure, bonding, and reactivity of these complex materials. rsc.orgresearchgate.netmdpi.com

DFT calculations are extensively used to study the adsorption of various molecules on the surfaces of sodium aluminosilicates. nih.govnih.gov By calculating the adsorption energy, researchers can determine the stability of different adsorption configurations. For example, DFT has been used to study the adsorption of water on calcium aluminosilicate surfaces, revealing that dissociative adsorption is energetically more favorable on certain crystal faces. nih.govnih.gov

Furthermore, DFT can be employed to investigate the mechanisms of surface reactions. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways and calculate the activation barriers. These studies are crucial for understanding the catalytic properties of sodium aluminosilicates and for the rational design of new materials with enhanced reactivity. DFT has been applied to study a wide range of reactions, from the polymerization and deprotonation reactions in geopolymerization to the interaction of metal ions with aluminosilicate surfaces. rsc.orgmdpi.com

Computational Studies of Si/Al Ordering in Framework Structures

A central principle guiding this arrangement is Löwenstein's rule, which posits that Al-O-Al linkages are energetically unfavorable. Computational models consistently enforce this rule when generating theoretical structures. acs.org The distribution of Al atoms within the tetrahedral sites (T-sites) of the zeolite framework is not random and has significant energetic implications. Static DFT (Density Functional Theory) calculations on the AEI zeolite structure, for example, have shown that different T-sites have varying stabilities for Al substitution. In one study, the T1 site was identified as the most stable position for a single Al atom, with the T2 and T3 sites being 3 and 4 kJ/mol less stable, respectively. nih.gov

Systematic computational evaluations across numerous zeolite topologies have been conducted to understand the energetics as a function of Al content and distribution. acs.org Using a combination of specialized potentials and Monte Carlo sampling, researchers have calculated the framework energies for hundreds of existing zeolite frameworks with varying Si/Al ratios. acs.org These large-scale studies have shown that framework energies generally decrease as framework densities increase. acs.org Furthermore, the relative stability of different zeolite structures is highly sensitive to the Si/Al ratio. sci-hub.se For instance, calculations have indicated that medium- and small-pore zeolites are more sensitive to an increase in aluminum content than wide-pore materials, a phenomenon attributed to the stacking of cations within the zeolite channels. sci-hub.se

These computational investigations provide a foundational understanding of the energetic landscape of aluminosilicate frameworks, guiding the rational design and synthesis of zeolites with specific Si/Al ordering for targeted applications.

Table 1: Relative Stability of Aluminum T-sites in AEI Zeolite Framework This interactive table summarizes the calculated relative stability of different tetrahedral sites for aluminum substitution based on static DFT calculations.

Tetrahedral Site Relative Stability (kJ/mol)
T1 0 (Most Stable)
T2 +3
T3 +4

Data sourced from computational studies on Al positioning. nih.gov

Multiscale Simulations Bridging Atomic-Level to Macroscopic Behavior

Multiscale simulations are essential for connecting the atomic-level structure of sodium aluminosilicates to their macroscopic properties, such as mechanical strength and durability. These methods bridge the gap between quantum mechanical calculations on a small number of atoms and the bulk behavior of the material. Classical molecular dynamics (MD) simulations, in particular, have been widely used to study the structure and properties of sodium aluminosilicate glasses. nih.govresearchgate.net

MD simulations on systems containing thousands of atoms can provide detailed insights into the short- and medium-range order. nih.gov These studies systematically investigate structural features like aluminum coordination, bond angle distributions, Qn distribution (the number of bridging oxygens per network-forming tetrahedron), and ring size distribution as a function of the material's chemical composition. nih.govresearchgate.net

A key finding from these simulations is the dual role of aluminum depending on the Al/Na ratio. In compositions where the ratio is less than 1 (peralkaline), aluminum ions are predominantly four-fold coordinated and integrate into the silicon-oxygen network. nih.gov However, in compositions where the Al/Na ratio is greater than 1 (peraluminous), small quantities of five-fold coordinated aluminum and oxygen triclusters begin to appear. nih.gov

Crucially, these simulations can calculate mechanical properties and validate them against experimental data. The calculated bulk, shear, and Young's moduli have been shown to increase with a rising Al/Na ratio, which is in good agreement with experimental observations. nih.gov This correlation demonstrates the power of MD simulations to predict how compositional changes at the atomic level translate into tangible macroscopic mechanical properties, which is vital for the design of durable materials for applications like advanced glass products. nih.gov

Table 2: Effect of Al/Na Ratio on Aluminum Coordination and Mechanical Properties in Sodium Aluminosilicate Glass This interactive table illustrates the relationship between the Al/Na ratio and key structural and mechanical properties as determined by molecular dynamics simulations.

Composition Type Al/Na Ratio Predominant Al Coordination Presence of 5-fold Al Presence of Oxygen Triclusters Trend in Mechanical Moduli (Bulk, Shear, Young's)
Peralkaline < 1 Four-fold Negligible Negligible Lower
Peraluminous > 1 Four-fold Small amounts Present and increases with ratio Increasing

Data derived from molecular dynamics simulation findings. nih.gov

Application of Machine Learning and Artificial Intelligence in Material Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the design and discovery of advanced materials, including sodium aluminosilicates. nih.gov These computational tools can analyze vast datasets to uncover complex, non-linear relationships between synthesis parameters, structure, and material properties, significantly accelerating the research and development cycle. nih.govswan.ac.uk

AI and ML models can predict material properties, optimize performance, and explore complex chemical spaces more efficiently than traditional trial-and-error methods. researchgate.net In the context of materials science, AI techniques are particularly powerful for solving inverse design problems, where the goal is to identify the synthesis conditions or composition that will yield a material with a desired set of properties. swan.ac.uk This approach moves beyond simply predicting the properties of a known material to actively designing new materials with tailored functionalities. swan.ac.ukresearchgate.net

The development of effective ML models in materials science faces challenges, primarily the need for large, high-quality, and standardized datasets for training. nih.govmpg.de Despite these hurdles, the application of AI is becoming increasingly crucial for designing complex materials that must meet demanding technological and environmental requirements. mpg.de By merging physics-based simulations with AI, researchers can enhance predictive accuracy and gain deeper insights into the underlying material science. mpg.de

Correlating Synthesis, Structure, and Function

A key application of machine learning in sodium aluminosilicate research is to build explicit correlations between synthesis conditions (inputs) and the resulting material's structure and functional properties (outputs). johnshopkins.edu This data-driven approach quantifies the intuition that similar structures often arise from similar synthesis routes. rsc.org

For example, ML algorithms have been successfully used to model the crystallization of faujasite (FAU), a type of zeolite. These models can capture the effect of synthesis composition and conditions on key microstructural characteristics. johnshopkins.edu In one notable study, machine learning was employed to guide the organic structure-directing-agent-free synthesis of FAU-type zeolites from sodium aluminosilicate sols. The ML analysis revealed that a reduced Na₂O content was a key factor in achieving a high Si/Al ratio. johnshopkins.edu This insight allowed for the targeted synthesis of a high-purity FAU zeolite with a Si/Al ratio of 3.5, which was higher than previously achieved through direct synthesis. johnshopkins.edu The resulting material, after ion exchange to create an acid catalyst, exhibited improved reactivity in propane cracking compared to catalysts prepared from FAU with a lower Si/Al ratio. johnshopkins.edu

By developing methods to represent the chemical structure of materials in a machine-readable format, ML models like random forests can predict functional outcomes, such as catalytic performance or adsorption capacity, directly from the material's composition and synthesis history. johnshopkins.edunih.gov This capability to establish and leverage synthesis-structure-function relationships is a powerful tool for the in silico screening and accelerated development of novel sodium aluminosilicate materials. nih.gov

Table 3: Machine Learning-Guided Optimization of Faujasite Zeolite Synthesis This interactive table shows the impact of ML-identified synthesis conditions on the properties of FAU-type zeolite.

Parameter Conventional Synthesis ML-Guided Synthesis
Key Synthesis Insight Standard Na₂O Content Reduced Na₂O Content
Highest Si/Al Ratio Achieved 2.8 3.5
Synthesis Method Direct, OSDA-free Direct, OSDA-free
Resulting Catalyst Performance Standard Proton Reactivity Improved Proton Reactivity

Data based on findings from machine learning-assisted crystal engineering studies. johnshopkins.edu

Fundamental Aspects of Sodium Aluminosilicate Structure and Reactivity

Framework Topologies and Crystal Structures of Zeolites (e.g., FAU, LTA, SOD, GIS)

Zeolites are crystalline aluminosilicates characterized by a three-dimensional framework of corner-sharing SiO₄ and AlO₄ tetrahedra. wikipedia.org This arrangement creates a microporous structure with well-defined channels and cavities of molecular dimensions. nih.gov The negative charge arising from the substitution of Si⁴⁺ by Al³⁺ in the framework is balanced by extra-framework cations, such as sodium (Na⁺). wikipedia.orgusantimony.com The International Zeolite Association (IZA) assigns a three-letter code to each unique framework topology. wikipedia.org Among the numerous known structures, FAU, LTA, SOD, and GIS are common examples found in sodium aluminosilicate (B74896) systems.

FAU (Faujasite): This framework has the space group Fd-3m with a three-dimensional pore network accessed through 12-membered rings (12-MR). amazonaws.com Zeolites with the FAU topology, such as Zeolite X and Zeolite Y, are widely used in catalysis and adsorption. amazonaws.comustb.edu.cn The formation of FAU can be influenced by the Si/Al ratio in the synthesis mixture, with FAU being favored in Si-rich solutions. mdpi.com

LTA (Linde Type A): The LTA framework possesses a cubic crystal structure (space group Pm-3m) and a 3D pore network with 8-membered ring pore openings. amazonaws.com Zeolite A (NaA) is a prominent example with the LTA topology and is commonly used in detergents as a water softener. wikipedia.orgresearchgate.net Its formation can be competitive with other phases like FAU, SOD, and GIS depending on synthesis conditions. mdpi.com

SOD (Sodalite): The SOD framework has the space group Im-3m and features a cage-like structure with a 0-dimensional pore system, meaning the cavities are not interconnected by large channels. amazonaws.com Sodalite can crystallize alongside other phases like GIS, LTA, and FAU, particularly under specific concentrations of Si, Al, and NaOH. mdpi.com

GIS (Gismondine): Zeolites with the GIS framework (also known as Zeolite P) have the space group I41/amd and a 3D pore network with 8-MR pore openings. amazonaws.com The GIS phase can form competitively with FAU and LTA, and its presence is often linked to the dissolution rates of the silica (B1680970) source during synthesis. mdpi.com Several cations, including Na⁺ and K⁺, can lead to the formation of the GIS topology. nih.gov

Characteristics of Common Zeolite Frameworks
Framework CodeExample Name(s)Crystal SystemPore DimensionalityPore Opening (Membered Ring)Reference
FAUFaujasite, Zeolite X, Zeolite YCubic3D12-MR amazonaws.com
LTALinde Type A, Zeolite ACubic3D8-MR amazonaws.com
SODSodaliteCubic0D6-MR amazonaws.com
GISGismondine, Zeolite PTetragonal3D8-MR amazonaws.com

Structural Models for Amorphous Aluminosilicates and Speciation of Aluminum

Unlike crystalline zeolites, amorphous sodium aluminosilicates lack long-range order but possess a defined short-range structure. usda.gov These materials are used as food additives (E 554) and are not strictly a chemical compound with a fixed stoichiometry. wikipedia.org Their structure is modeled as a random three-dimensional network of SiO₄ and AlO₄ tetrahedra linked by bridging oxygen atoms. researchgate.net

The speciation of aluminum is a key aspect of the structure. While aluminum often substitutes silicon in four-fold tetrahedral coordination (Al(IV)), higher coordination states are also observed. aip.orgaip.org Experimental techniques like 27Al Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for identifying and quantifying these species. aip.org In addition to the predominant Al(IV) sites, significant fractions of five-fold coordinated aluminum (Al(V)) and smaller amounts of six-fold coordinated aluminum (Al(VI)) can be present, particularly in peraluminous compositions (where the molar ratio of Al₂O₃/Na₂O > 1). aip.orgaip.orgresearchgate.net The presence of Al(V) and Al(VI) indicates that aluminum can also act as a network modifier. researchgate.net In some models, oxygen triclusters, where one oxygen atom is shared by three tetrahedral units, are proposed to accommodate charge imbalances when there are insufficient sodium ions. researchgate.netresearchgate.net

Aluminum Speciation in Aluminosilicates
Aluminum SpeciesCoordination NumberRole in NetworkReference
Al(IV)4Network Former aip.orgaip.org
Al(V)5Network Former/Modifier aip.orgaip.orgresearchgate.net
Al(VI)6Network Modifier aip.orgaip.orgresearchgate.net

The type of charge-balancing cation (like Na⁺) significantly influences the aluminosilicate structure. minsocam.org A key parameter is the cation field strength (CFS), defined as the cation's charge divided by its radius squared. frontiersin.org Cations with higher field strength exert a stronger electrostatic pull on the surrounding oxygen atoms. researchgate.net

In sodium aluminosilicate glasses, the field strength of the cation plays a critical role in the distribution of Al within the framework and the adherence to Loewenstein's "aluminum avoidance" rule, which postulates that Al-O-Al linkages are energetically unfavorable compared to Si-O-Al linkages. minsocam.orgnih.gov As the cation field strength increases (for instance, by replacing Na⁺ with cations like Mg²⁺ or Ca²⁺), there is a progressive breakdown of the aluminum avoidance rule, leading to a higher prevalence of Al-O-Al bonds. aip.orgaip.orgnih.gov This increase in CFS also results in fewer four-fold coordinated aluminum atoms contributing to the glass network. nih.govscilit.com Cations with high field strength tend to favor association with structural units that have a higher concentration of negative charge, such as Q² silicon species (a silicon tetrahedron with two non-bridging oxygens), promoting their formation over Q³ species (one non-bridging oxygen). frontiersin.orgwhiterose.ac.uk This preference can lead to structural rearrangements and even phase separation between silica-rich and alumina-rich domains. whiterose.ac.ukoulu.fi

Formation Mechanisms of Polymeric Networks: Si-O-Si and Al-O-Si Bonds

The backbone of both crystalline and amorphous aluminosilicates is a polymeric network formed by the condensation of silicate (B1173343) and aluminate precursors, resulting in the creation of Si-O-Si and Al-O-Si bonds. ceramics-silikaty.cz This polymerization process is fundamentally a series of reactions where precursor molecules, such as orthosilicic acid (Si(OH)₄) and aluminate ions ([Al(OH)₄]⁻), link together, eliminating water molecules in the process. ceramics-silikaty.czacs.org

The formation of these crucial bridging oxygen bonds can occur through various pathways. In traditional aqueous sol-gel processes, hydrolysis of precursors is followed by condensation. ceramics-silikaty.cz However, non-hydrolytic routes are also possible, using alternative oxygen donors like alkoxides or ethers. ceramics-silikaty.cz Molecular dynamics simulations show that the polymerization of sodium aluminosilicate (N-A-S-H) gels involves aluminosilicate oligomers removing -OH and -H groups to form a new bridging oxygen and a water molecule. acs.org The relative number of Si-O-Si and Al-O-Si bonds depends on the Si/Al ratio of the system. acs.org An increase in the Si/Al ratio leads to a significant increase in Si-O-Si bonds. acs.org The stability of these bonds can be influenced by the presence of alkali ions like sodium, which can weaken the Al-O-Si bond. researchgate.net

Oligomeric Silicate and Hydroxyaluminosilicate Species in Solution

The formation of the extended aluminosilicate framework is preceded by the existence of smaller, soluble species in solution. In aqueous solutions, silicic acid undergoes condensation to form a variety of oligomeric polysilicates. ceramics-silikaty.cznih.gov The distribution of these species—which can be linear, branched, cyclic, or polyhedral—is dependent on factors such as concentration, pH, temperature, and the nature of the cations present. ceramics-silikaty.cz The initial stages of condensation typically involve the formation of dimers and short linear oligomers that can subsequently cyclize. nih.gov

When aluminum is present, silicic acid or silicate anions react to form hydroxyaluminosilicate (HAS) species, which can have cage-like structures. ceramics-silikaty.cz The formation of HAS ions is believed to occur through a condensation reaction between the hydroxyl groups in polymeric hydroxy-aluminum ions and the Si-OH groups of orthosilicic acid. researchgate.net Interestingly, the form of silica in solution—monomeric or oligomeric—affects its interaction with aluminum. researchgate.net Oligomeric silica, formed when alkaline silica solutions are neutralized before dilution, shows a high affinity for aluminum and can reduce its bioavailability. researchgate.netcanadianwollastonite.com This interaction may play a protective role against aluminum toxicity. researchgate.net

Surface Chemistry and Active Site Characterization (e.g., OH groups)

The surfaces of both crystalline and amorphous sodium aluminosilicates are chemically active, featuring sites that can participate in adsorption and catalysis. A primary feature of these surfaces is the presence of hydroxyl (OH) groups. researchgate.net These groups can be broadly classified into silanols (Si-OH) and aluminols (Al-OH). researchgate.netbrjac.com.br

Advanced Research Applications of Sodium Aluminosilicates

Research in Catalysis

Synthetic sodium aluminosilicates, or zeolites, are extensively used as catalysts in the petrochemical industry for processes like fluid catalytic cracking and hydrocracking. wikipedia.org Their porous, crystalline structure and high internal surface area of up to 1,000 m²/g make them highly effective. zeochem.com The confinement of molecules within the small pores of zeolites can alter their structure and reactivity, while the acidic forms of these materials act as potent solid-state acids, enabling a variety of acid-catalyzed reactions. wikipedia.org

Homogeneous and Heterogeneous Catalysis

Catalysis is broadly categorized into two types: homogeneous and heterogeneous.

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, for instance, dissolved in the same solution. youtube.comyoutube.com This allows for excellent mixing and can lead to very effective catalysis. youtube.com However, separating the catalyst from the product mixture can be difficult and costly. youtube.comyoutube.com

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. youtube.com Sodium aluminosilicates (zeolites) are a prime example of heterogeneous catalysts. wikipedia.orgnih.gov

The primary advantage of heterogeneous catalysis is the ease of separating the catalyst from the products, which simplifies the process and allows for the catalyst to be recovered and reused. youtube.comnih.gov The mechanism for solid heterogeneous catalysts like zeolites is explained by adsorption theory, where reactant molecules diffuse to the catalyst surface, are adsorbed, react, and then the product molecules desorb and diffuse away. youtube.com The high surface area and porous nature of zeolites provide numerous active sites for these reactions to occur. zeochem.comnih.gov

While most applications of zeolites are in heterogeneous catalysis, research into hybrid materials is blurring the lines. rsc.org By encapsulating organometallic complexes within zeolite pores, researchers create catalysts that combine features of both systems. rsc.orgrsc.org

Acidic Site Engineering for Hydrocarbon Conversion and Other Reactions

The catalytic activity of zeolites in many crucial industrial reactions, particularly in hydrocarbon processing, stems from their strong acidity. wikipedia.org These materials can act as powerful solid-state acids, facilitating reactions like isomerization, alkylation, and cracking. wikipedia.org The source of this acidity is the substitution of a silicon (Si⁴⁺) atom with an aluminum (Al³⁺) atom in the aluminosilicate (B74896) framework, creating a net negative charge that is balanced by a cation, often a proton (H⁺), which acts as a Brønsted acid site. acs.org

Researchers are actively engaged in "acidic site engineering" to tailor the catalytic properties of zeolites for specific applications. This involves several strategies:

Controlling the Si/Al Ratio: The density of acid sites is directly related to the aluminum content. By adjusting the silicon-to-aluminum ratio during synthesis, the number of acid sites can be controlled. researchgate.net

Ion Exchange: The initial charge-balancing cation in a synthetic zeolite is typically sodium (Na⁺). google.com To generate acidity, this sodium can be exchanged with ammonium (B1175870) ions (NH₄⁺), followed by calcination. The heat decomposes the ammonium ions, leaving behind protons and thus creating strong Brønsted acid sites. google.com The degree of acidity can be precisely controlled by managing the extent of this ion exchange. google.com

Creating Uniform Acid Sites: A significant challenge in catalysis is the wide distribution of acid strengths on conventional amorphous silica-aluminas, which can lead to undesirable side reactions. acs.org Recent research has focused on developing methods, such as double-flame-spray pyrolysis, to synthesize aluminosilicates with highly uniform Brønsted and Lewis acid sites. acs.org These uniform sites can lead to much higher selectivity in reactions like alcohol dehydration. acs.org

This ability to engineer the acidic properties allows for the optimization of catalysts for converting biomass into valuable chemicals and fuels, a key area of green chemistry research. nih.gov

Synergistic Effects in Composite Catalysts (e.g., metal oxides with zeolites)

To further enhance catalytic performance, researchers are creating composite materials that combine sodium aluminosilicates (zeolites) with other active components, such as metal oxides or metal nanoparticles. These composites often exhibit synergistic effects, where the combined catalytic activity is greater than the sum of the individual components. nih.gov

This synergy arises from the interactions at the interface between the zeolite support and the added material. The zeolite can act as more than just an inert carrier; it can actively participate in the catalytic process. nih.gov

Examples from recent research include:

Metal Oxide-Zeolite Composites: In one study, yolk-shell composites with a magnetic iron core and a metal oxide shell (such as TiO₂, ZrO₂, or m-SiO₂) were decorated with platinum-gold nanoparticles. The composite containing titanium dioxide (TiO₂) showed significantly better catalytic performance. This was attributed to a synergistic effect at the interface between the titania support and the gold nanoparticles. nih.gov Similarly, composites of Ni-doped cerium dioxide (CeO₂) and nickel oxide (NiO) nanosheets showed greatly increased performance in CO oxidation due to synergistic effects between the two components. nih.gov

Geopolymer Composites: In the field of construction materials, geopolymers are formed by reacting an aluminosilicate source with an alkaline activator like sodium silicate (B1173343). mdpi.com Studies on geopolymer concrete have investigated the synergistic effects of including waste materials like crushed glass and plastic. The glass can react with the alkaline activators to form additional sodium aluminosilicate hydrate (B1144303) (N-A-S-H) gel, which is the primary binder in the geopolymer system, enhancing the material's properties. mdpi.com

These studies demonstrate that by intelligently combining materials, it is possible to create advanced catalysts and materials with tailored properties that leverage the unique characteristics of the aluminosilicate framework.

Organometallic Chemistry Applied to Zeolitic Catalysts

A frontier in catalysis research involves the application of organometallic chemistry to zeolite catalysts. This field focuses on creating hybrid materials by encapsulating well-defined organometallic complexes within the porous structure of zeolites. rsc.orgrsc.org These materials serve as valuable model systems for studying catalytic reactions at a fundamental level. rsc.org

Traditional heterogeneous catalysts often have a variety of active sites with different structures and coordination environments, which complicates the study of reaction mechanisms. rsc.orgrsc.org By trapping a single type of organometallic complex inside a zeolite cage—a "ship-in-a-bottle" approach—researchers can create single-site catalysts. rsc.org This allows for more precise spectroscopic, kinetic, and computational studies of catalytic events, avoiding the complexities of conventional metal-containing porous materials. rsc.org

The synthesis of these hybrid catalysts is challenging, as standard purification techniques for organometallic compounds cannot be used once the complex is inside the zeolite pore. nih.govacs.org Therefore, the preparation must be intrinsically selective. nih.govacs.org Despite the challenges, these materials hold great promise for developing a deeper understanding of catalysis, which could lead to the rational design of new and more efficient catalysts. rsc.org While much of the initial research focused on liquid-phase reactions, studies are expanding to investigate their stability and utility in gas-phase reactions as well. rsc.org

Research in Adsorption and Separation Science

Sodium aluminosilicates are highly valued in research for their adsorption and separation capabilities, stemming from their crystalline structure, which features a network of pores and channels of a precise and uniform size. zeochem.com This structure allows them to function as "molecular sieves," selectively adsorbing molecules based on size, polarity, and shape. wikipedia.orgzeochem.com

A key feature of these materials is their strong ionic forces, due to the presence of cations like sodium, and their enormous internal surface area. zeochem.com This allows them to adsorb significant quantities of polar molecules, such as water, even at very low concentrations, making them excellent desiccants. zeochem.com Their ability to separate molecules by size is also a critical property; for example, they can separate straight-chain hydrocarbons from branched-chain ones because only the former can fit into the pores. zeochem.com

The table below summarizes the properties of common types of sodium aluminosilicate molecular sieves.

Molecular Sieve TypeCation FormEffective Pore Opening (Å)Molecules Adsorbed/Separated
3A Potassium-exchanged~3Water (excludes most other molecules)
4A Sodium~4Water, ammonia, methanol, ethanol, carbon dioxide
5A Calcium-exchanged~5Normal (straight-chain) paraffins, alcohols, carbon dioxide, carbon monoxide, hydrogen sulfide

Table based on information from Zeochem. zeochem.com

Beyond molecular sieving, sodium aluminosilicates are extensively researched for their ion-exchange properties. The negative charge of the aluminosilicate framework is balanced by mobile cations, typically sodium, which can be exchanged for other cations in a surrounding solution. tandfonline.com This property is the basis for several important applications:

Water Softening: They are widely used in commercial and domestic water softening systems to remove calcium (Ca²⁺) and magnesium (Mg²⁺) ions, replacing them with sodium (Na⁺) ions. wikipedia.orggoogle.com

Wastewater Treatment: Research has demonstrated their effectiveness in removing toxic heavy metal cations, such as cadmium (Cd²⁺), from water through both ion exchange and precipitation mechanisms. tandfonline.com

Radioactive Waste Management: Due to their high ion-exchange capacity and selectivity, zeolites are of great interest for removing radioactive isotopes like cesium (Cs⁺) and strontium (Sr²⁺) from nuclear wastewater. osti.govrsc.org Faujasite-Na zeolite, in particular, has been studied for Cs⁺ adsorption. osti.gov Geopolymers, which are amorphous aluminosilicates, are also being investigated as materials to encapsulate spent ion-exchangers used for this purpose. rsc.orgresearchgate.net

The synthesis of both amorphous and crystalline sodium aluminosilicates can be controlled to optimize their ion-exchange capacity for specific applications. google.com

Gas Adsorption and Separation (e.g., NH3/N2, olefin/paraffin)

Sodium aluminosilicates, particularly zeolites, are extensively studied for their potential in gas adsorption and separation processes. Their crystalline, microporous structures allow for the selective separation of gas mixtures based on molecular size, polarity, and polarizability. A key area of research is the separation of olefins from paraffins, a critical and energy-intensive process in the petrochemical industry. umich.edu

Adsorptive separation is a promising alternative to the energy-demanding cryogenic distillation traditionally used for these separations. umich.educsic.es The effectiveness of sodium aluminosilicates in this application hinges on the interactions between the gas molecules and the adsorbent's framework. For instance, the separation of olefins and paraffins takes advantage of the different physical properties of the adsorbates. csic.es

Role of Si/Al Ratio and Cations in Selectivity and Capacity

The silicon-to-aluminum (Si/Al) ratio and the nature of the charge-balancing cations within the aluminosilicate framework are critical determinants of its adsorption selectivity and capacity. nih.govrsc.org The substitution of Si⁴⁺ by Al³⁺ in the tetrahedral framework creates a net negative charge, which is balanced by extra-framework cations, typically sodium (Na⁺) in sodium aluminosilicates. rsc.orgwikipedia.org These cations act as adsorption sites and significantly influence the electrostatic interactions with adsorbate molecules. researchgate.net

The Si/Al ratio directly impacts the cation exchange capacity and the number of acidic sites. nih.govrsc.org A lower Si/Al ratio implies a higher concentration of aluminum and, consequently, a greater number of cation-hosting sites. This can enhance the adsorption of polar or polarizable molecules. For instance, in olefin/paraffin separation, the double bonds of olefins interact more strongly with the cations in the zeolite cavities compared to the single bonds of paraffins. csic.es Computational studies have shown that aluminosilicates with calcium cations are particularly effective for this separation due to the strong interaction between the olefin's double bond and the divalent cations. csic.es

The charge density of the cations also plays a crucial role. Zeolites synthesized with organic structure-directing agents (OSDAs) typically have higher Si/Al ratios than those made with inorganic cations like Na⁺, as the lower charge density of OSDAs requires less aluminum for charge balancing. nih.gov The Si/Al ratio can be intentionally modified through post-synthesis treatments to optimize the material for specific separation applications. nih.gov For example, research has shown that for CO₂ adsorption in a CHA zeolite framework, there is an optimal Si/Al ratio of 5.0; further increasing the aluminum content leads to a decrease in adsorption. nih.gov

Kinetic and Equilibrium Adsorption Studies

Kinetic and equilibrium adsorption studies are essential for evaluating the performance of sodium aluminosilicates in gas separation. Equilibrium studies, often described by adsorption isotherms, provide information on the adsorbent's capacity, while kinetic studies describe the rate of adsorption.

For olefin/paraffin separation, grand canonical Monte Carlo (GCMC) simulations have been used to predict the adsorption selectivity of materials like NaX for C3-C9 α-olefin/n-paraffin mixtures. researchgate.net Experimental studies have also investigated the uptake rates of different gases. For example, in the kinetic separation of C₃H₆ and C₃H₈ using zeolite 4A, it was observed that after 15 seconds, C₃H₆ adsorption was about 75% complete, while C₃H₈ adsorption was only 15% complete. umich.edu

The adsorption process is often modeled using various isotherm models, such as the Langmuir and Freundlich models, to understand the adsorbent-adsorbate interactions. researchgate.net Kinetic data can be analyzed using models like the pseudo-first-order and pseudo-second-order models to determine the rate-controlling steps of the adsorption process. nih.gov

Sorption of Metal Ions and Pollutants

Sodium aluminosilicates have demonstrated significant potential as effective adsorbents for the removal of heavy metal ions and other pollutants from aqueous solutions. nih.govtaylorfrancis.com Their high cation exchange capacity and porous structure make them suitable for environmental remediation applications. researchgate.netnih.gov The mechanism of removal is primarily through ion exchange, where the sodium ions in the aluminosilicate structure are replaced by heavy metal cations from the solution. nih.gov

The effectiveness of these materials is influenced by factors such as pH and the initial concentration of the pollutants. nih.govresearchgate.net For instance, the sorption of several toxic metal ions, including Hg²⁺, Pb²⁺, Cd²⁺, Zn²⁺, and As³⁺, onto synthesized sodium aluminosilicate has been shown to be pH-dependent. researchgate.net

Adsorption Kinetics and Isotherms

The performance of sodium aluminosilicates in removing metal ions is evaluated through adsorption kinetics and isotherm studies. These studies provide insights into the rate of adsorption and the maximum adsorption capacity of the material.

Adsorption Kinetics: The rate at which metal ions are adsorbed onto the aluminosilicate surface is a critical parameter. Kinetic studies have shown that the adsorption process can often be described by pseudo-first-order or pseudo-second-order models. scientific.netresearchgate.net For example, the adsorption of Ni(II) and Cu(II) ions by modified aluminosilicates was found to be best described by a pseudo-second-order model, indicating that chemisorption is a significant part of the process. scientific.netresearchgate.net The time to reach equilibrium can vary; for the sorption of several toxic metal ions, an equilibration time of 5 hours was observed. researchgate.net

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. Common isotherm models used to analyze the data include the Langmuir, Freundlich, and Dubinin-Radushkevich models. nih.govresearchgate.netnih.gov The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. nih.govresearchgate.net Studies on the adsorption of Ni(II) and Cu(II) on modified aluminosilicates showed that the Langmuir model most adequately described the process. researchgate.net In another study on the removal of Pb(II) and Cd(II), the Sips (Langmuir-Freundlich) model was also considered. researchgate.net

Below is an interactive table summarizing findings from various adsorption studies:

Metal Ion(s)AdsorbentBest Fit Kinetic ModelBest Fit Isotherm ModelMaximum Adsorption CapacityReference
Ni(II), Cu(II)Modified AluminosilicatesPseudo-second orderLangmuirNot Specified scientific.netresearchgate.net
Pb(II), Cd(II)Aluminosilicate-based mesoporous adsorbentNot SpecifiedLangmuir, Freundlich, SipsNot Specified researchgate.net
Hg²⁺, Pb²⁺, Cd²⁺, Zn²⁺, As³⁺Synthesized Sodium AluminosilicateNot SpecifiedFreundlichNot Specified researchgate.net
Cu(II), Zn(II)Untreated Venus ShellsPseudo-second orderLangmuir, Freundlich, etc.Not Specified nih.gov
Environmental Remediation Research

The application of sodium aluminosilicates in environmental remediation is a growing field of research. These materials are investigated for their ability to immobilize heavy metals in contaminated soils and purify industrial wastewater. nih.govcyberleninka.ru Natural aluminosilicates like clinoptilolite and bentonite (B74815), after modification to their Na-forms, have been recommended as effective sorbents for heavy metal ions from wastewater, comparable to synthetic industrial ion exchangers. cyberleninka.ru

Alumina-silica nano-amendments synthesized from industrial byproducts like coal fly ash have been shown to effectively immobilize lead (Pb) and zinc (Zn) in contaminated soil. nih.gov The addition of these nano-amendments increases the soil's pH and cation exchange capacity, which in turn reduces the bioavailability of the heavy metals. nih.gov Specifically, these amendments facilitate the transformation of more mobile forms of heavy metals into less available residual forms. nih.gov

Research also focuses on modifying aluminosilicates to enhance their adsorption properties. For example, mesoporous aluminosilicates have been prepared with varying Si/Al ratios, and their incorporation of aluminum into the framework transforms them into effective cation exchangers for heavy metal ions. nih.gov

Adsorption of Mycotoxins

Sodium aluminosilicates, particularly hydrated sodium calcium aluminosilicate (HSCAS), have been extensively researched for their ability to adsorb mycotoxins, such as aflatoxins, in aqueous solutions. researchgate.netnih.gov This application is of significant interest in the fields of animal nutrition and food safety to mitigate the harmful effects of mycotoxin contamination in animal feed. mdpi.com

The mechanism of adsorption involves the binding of mycotoxin molecules to the surface of the aluminosilicate. The high affinity of HSCAS for aflatoxin B1 (AFB1) is attributed to its specific chemical and mineral composition. researchgate.netmdpi.com The adsorption capacity is influenced by the structure of the aluminosilicate, including its porous nature and the presence of functional groups like Si-O, Al-O, Si-O-Si, and Si-O-Al. mdpi.com

Studies have demonstrated the high efficacy of HSCAS in adsorbing aflatoxins. In vitro experiments have shown that HSCAS can adsorb a high percentage of aflatoxin B1 from aqueous solutions. researchgate.net For instance, commercially available HSCAS has been shown to adsorb between 95.3% and 99.1% of available AFB1. nih.gov The adsorption efficiency is also dependent on the concentration of the adsorbent. nih.gov

The following table presents data on the adsorption of Aflatoxin B1 by Hydrated Sodium Calcium Aluminosilicate (HSCAS):

AdsorbentMycotoxinAdsorption Ratio (%)ConditionsReference
HSCASAflatoxin B1 (AFB1)95.3 - 99.1Aqueous solution nih.gov
HSCASFumonisin B1 (FB1)84.7 - 92.4Aqueous solution nih.gov
HSCAS (0.5% w/v)Aflatoxin B1 (AFB1)98.5 - 98.9Malt extract (50-200 ppb) nih.gov
HSCAS (0.5% w/v)Fumonisin B1 (FB1)88.2 - 91.9Malt extract (50-200 ppb) nih.gov

Research in Advanced Materials Development

Sodium aluminosilicates are at the forefront of advanced materials research, offering unique properties that make them suitable for developing high-performance, sustainable technologies. Their versatile chemistry allows for the synthesis of materials with tailored structures, from microporous membranes for precise molecular separation to robust binders for green construction materials. Researchers are actively exploring the fundamental structure-property relationships in these compounds to unlock new applications and optimize existing ones.

Ceramic Membranes and Filtration Systems

Sodium aluminosilicates are integral to the development of advanced ceramic membranes and filtration systems due to their exceptional thermal stability, chemical resistance, and tunable porous structures. amtaorg.com These materials, often in the form of zeolites or amorphous aluminosilicates, serve as the active separation layer in filtration technologies. amtaorg.comwikipedia.org

Research into aluminosilicate ceramic membranes demonstrates their potential in various separation processes, including microfiltration, ultrafiltration, and even nanofiltration. bohrium.comnih.gov The synthesis process allows for the creation of membranes with precisely controlled pore sizes. For instance, an alumoxane-based method can produce membranes with pore sizes in the 10–20 nm range. capes.gov.br The performance and mechanical integrity of these membranes are highly dependent on the synthesis conditions. Studies on non-firing aluminosilicate ceramic membranes, prepared using an alkali activator like sodium hydroxide (B78521), show that factors such as the concentration of the activator, curing temperature, and curing time significantly influence the final properties. mdpi.com

The microscopic structure of these membranes often consists of crystalline phases, such as alumina (B75360), embedded within an amorphous aluminosilicate matrix. mdpi.com This composite structure provides both the required porosity for filtration and the mechanical robustness needed for practical applications. The flexural strength, a critical mechanical property, can be finely tuned by adjusting the sodium hydroxide content and curing conditions during fabrication. mdpi.com Zeolitic membranes, which are crystalline sodium aluminosilicates, are particularly noted for their ability to separate molecules based on size and shape, making them highly effective for specialized filtration and purification tasks. wikipedia.org

Table 1: Properties and Synthesis Factors of Sodium Aluminosilicate-Based Ceramic Membranes

Property/FactorObservationResearch FindingSource
Material Type Amorphous & CrystallineMembranes are often composed of crystalline alumina within an amorphous aluminosilicate phase. mdpi.com
Pore Size Nanometer RangeSynthesis methods can create membranes with pore sizes between 10-20 nm. capes.gov.br
Mechanical Strength Tunable Flexural StrengthThe flexural strength is dependent on the sodium hydroxide concentration and curing temperature used during synthesis. mdpi.com
Separation Mechanism Molecular SievingZeolitic aluminosilicate membranes separate molecules based on their specific size and shape. wikipedia.org
Key Advantage DurabilityCeramic membranes exhibit high tolerance to chemicals, high temperatures, and pressure. amtaorg.com

Geopolymers as Advanced Binder Materials for Sustainable Chemistry

In the quest for sustainable alternatives to ordinary Portland cement (OPC), geopolymers based on sodium aluminosilicate have emerged as a leading technology. udel.edu These materials utilize industrial byproducts or natural minerals rich in aluminosilicates, which are chemically activated by an alkaline solution, often containing sodium, to form a hard, durable binder. udel.edufrontiersin.org This process significantly reduces the carbon footprint associated with traditional cement production. udel.edu

The core of geopolymer chemistry lies in the formation of a sodium aluminosilicate hydrate (N-A-S-H) gel. frontiersin.org This gel is an amorphous, three-dimensional network of silicon-oxygen and aluminum-oxygen tetrahedra, which provides the structural integrity and binding properties of the material. mdpi.com The properties of the final geopolymer are intrinsically linked to its chemical composition, particularly the molar ratios of key elements like silicon, aluminum, and sodium. frontiersin.orgresearchgate.net

Extensive research has focused on optimizing these compositions to enhance mechanical performance. Studies have shown that the Na/Al ratio directly influences the polymerization of the aluminosilicate network; a higher sodium content can lead to a less cross-linked, more branched structure. frontiersin.org The compressive strength of geopolymers is highly dependent on the Si:Al:Na molar ratio. Systematic studies have been conducted to identify the optimal composition for maximizing strength. For instance, activating metakaolinite with sodium silicate has been shown to produce geopolymers with superior mechanical properties compared to activation with sodium hydroxide alone. researchgate.net Research has identified an optimal molar ratio of approximately 2.5:1:1.3 (Si:Al:Na) to achieve maximum compressive strength. researchgate.net The use of sodium-based activators, such as sodium hydroxide, has been found to yield higher compressive strengths compared to potassium-based activators, an effect attributed to the smaller ionic radius of Na+ and its ability to promote a higher degree of dissolution of the aluminosilicate precursors. scirp.org

Table 2: Influence of Chemical Composition on Geopolymer Compressive Strength

Si:Al Molar RatioNa:Al Molar RatioCuring ConditionsCompressive Strength (MPa)Source
1.51.075°C for 24 hours45 ± 3 researchgate.net
2.01.075°C for 24 hours58 ± 2 researchgate.net
2.01.375°C for 24 hours61 ± 2 researchgate.net
2.51.075°C for 24 hours55 ± 4 researchgate.net
2.51.375°C for 24 hours64 ± 3 researchgate.net
3.01.375°C for 24 hours49 ± 3 researchgate.net

Future Research Trajectories in Sodium Aluminosilicate Science

Discovery of Novel Zeolitic Materials and Framework Architectures

The quest for new zeolitic materials with unique framework architectures remains a cornerstone of sodium aluminosilicate (B74896) research. acs.org The discovery of novel zeolites is a continuous driver of innovation in the chemical industry. acs.org To date, the International Zeolite Association has certified over 250 distinct zeolite structures, with approximately 20 of them being utilized in industrial applications. nih.gov

A significant focus is on the synthesis of hierarchical zeolites. These materials possess a combination of micropores, mesopores, and macropores, which helps to overcome mass transport limitations inherent in purely microporous materials. ikprress.org This structural engineering enhances their catalytic activity and adsorption selectivity. ikprress.org The development of zeolites with extra-large pores is also a key area of interest, as these materials show great promise for processing larger molecules in catalysis and adsorption. acs.org A notable example is the aluminophosphate zeolite DNL-1, which features 16-ring channels and demonstrates exceptional water adsorption capacity, making it a candidate for atmospheric water harvesting. acs.org

Integration of Advanced In-Situ and Operando Characterization Techniques

To truly understand and control the synthesis and function of sodium aluminosilicate materials, researchers are increasingly turning to advanced in-situ and operando characterization techniques. digitellinc.comacs.org These methods allow for the real-time observation of materials under actual reaction or operating conditions.

Emerging analytical methods are providing unprecedented insights into the complex processes of zeolite crystallization and catalysis. nih.gov Techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in characterizing the structure of zeolite catalysts. nih.gov By studying these materials "in action," scientists can gain a more profound understanding of reaction mechanisms and deactivation pathways, which is crucial for the rational design of more efficient and durable materials. The integration of these advanced characterization tools is essential for bridging the gap between the synthesis of a material and its ultimate performance in a specific application. digitellinc.comacs.org

Development of Next-Generation Computational Models for Complex Systems

Computational modeling has become an indispensable tool in modern materials science, and the field of sodium aluminosilicates is no exception. digitellinc.com The development of next-generation computational models is critical for understanding and predicting the behavior of these complex systems. nih.gov

Classical molecular dynamics simulations are being employed to investigate the structure of sodium aluminosilicate glasses across a wide range of compositions. nih.govresearchgate.net These simulations provide detailed information about short- and medium-range structures, such as aluminum coordination, bond angle distributions, and ring size distributions. nih.govresearchgate.net Furthermore, these models can predict mechanical properties like bulk, shear, and Young's moduli, showing good agreement with experimental data. nih.gov

Future efforts are focused on developing simulation methods that can capture the intricate dynamics of zeolite crystallization and catalytic reactions over larger spatial and temporal scales, approaching near-experimental conditions. acs.org The integration of computational biology methods is being explored as a potential avenue to achieve this. acs.org Additionally, the use of artificial intelligence and machine learning is gaining traction to analyze large datasets from simulations and experiments, helping to identify complex relationships between synthesis parameters, structure, and function. acs.org

Exploration of Unusual Coordination Numbers and Silicon Ligand Environments

Challenging the conventional understanding of aluminosilicate frameworks, researchers are actively exploring unusual coordination numbers for aluminum and silicon. While aluminum is typically four-fold coordinated in peralkaline compositions (where the aluminum to sodium ratio is less than one), forming a part of the rigid silicon-oxygen network, recent studies have shown the presence of small amounts of five-fold coordinated aluminum in peraluminous compositions (where the aluminum to sodium ratio is greater than one). nih.gov The concentration of six-fold coordinated aluminum, however, is found to be negligible. nih.gov

These findings from molecular dynamics simulations are expanding our knowledge of the structural possibilities within sodium aluminosilicate glasses. nih.gov The presence of these less common coordination states can significantly influence the material's properties. Similarly, the investigation of diverse silicon ligand environments is crucial for a comprehensive understanding of the structure-property relationships in these materials.

Understanding and Exploiting Hydroxyls in Zeolites

Hydroxyl groups (Si-OH and Al-OH) play a critical, albeit complex, role in the functionality of zeolites. The exploration, explanation, and exploitation of these hydroxyls represent a significant area of future research. nih.gov Molecular dynamics simulations have shown that the formation of hydroxyls within the sodium aluminosilicate hydrate (B1144303) (N-A-S-H) structure can occur through hydrolytic reactions. frontiersin.org

The presence and nature of these hydroxyls can significantly impact the material's surface chemistry, acidity, and catalytic activity. Understanding how to control the location, density, and type of hydroxyl groups is key to tailoring the properties of zeolites for specific applications. For instance, the formation of hydroxyls can lead to the swelling of the N-A-S-H structure. frontiersin.org Future research will focus on harnessing this knowledge to design materials with enhanced performance.

Sustainable Synthesis Approaches and Valorization of Waste Materials

In a world increasingly focused on sustainability, the development of green and cost-effective synthesis methods for sodium aluminosilicates is a major research thrust. Traditional synthesis routes often involve expensive and toxic templates. novapublishers.com Consequently, there is a growing interest in using "green" templates such as natural polymers, surfactants, and biological agents to produce hierarchical zeolites. novapublishers.com

A significant aspect of sustainable synthesis is the valorization of industrial by-products and waste materials. Materials like fly ash and slag, which are rich in aluminosilicates, are being explored as precursors for geopolymer cement, a greener alternative to ordinary Portland cement. mdpi.com Geopolymer production requires less energy and can reduce the carbon footprint by up to 80%. mdpi.com Similarly, waste glass, with its high amorphous silica (B1680970) content, is being investigated as a substitute for other aluminosilicate powders in geopolymer systems. mdpi.com These approaches not only reduce the environmental impact of production but also contribute to a circular economy by transforming waste into valuable materials.

Development of Advanced Functional Materials with Tunable Properties

The ultimate goal of much of the research in sodium aluminosilicate science is the development of advanced functional materials with properties that can be precisely tailored for specific applications. stellarmr.com By leveraging the knowledge gained from the previously mentioned research areas, scientists are working to engineer materials with enhanced performance characteristics.

This includes the development of new grades and formulations of sodium aluminosilicates to improve texture in food products or enhance drug formulation in pharmaceuticals. stellarmr.com In the construction industry, they are used to improve the workability, strength, and moisture resistance of cement formulations. stellarmr.com For the electronics industry, aluminosilicate glasses are crucial for applications like flat-panel displays. persistencemarketresearch.com The ability to tune properties such as pore size, surface functionality, and ion-exchange capacity is critical for applications ranging from catalysis and separation to drug delivery and advanced coatings. ikprress.orgalliedmarketresearch.com The ongoing research and development in material science and manufacturing techniques are continually expanding the potential applications for these versatile compounds. stellarmr.com

Q & A

Q. What experimental approaches resolve contradictions in aluminum mobilization data under varying sodium and silicate concentrations?

  • Methodological Approach : Conduct controlled leaching experiments using aluminosilicate minerals in sodium-rich solutions. Measure aluminum release via ICP-MS and correlate with orthosilicic acid activity (Q) using the dissolution rate equation: k=kf(1Q/K)k = k_f \cdot (1 - Q/K)

    where kf=k010ηpHexp(Ea/RT)k_f = k_0 \cdot 10^{\eta \cdot \text{pH}} \cdot \exp(-E_a/RT). Address discrepancies by isolating competing factors (e.g., sodium’s role in ion exchange vs. silicate’s inhibition of aluminum solubility) .

Q. How can spectroscopic and computational methods elucidate complex formation mechanisms between aluminum and orthosilicic acid?

  • Methodological Approach : Combine quantum-chemical calculations (e.g., density functional theory) with Raman spectroscopy to identify bond energetics in aluminum-silicate complexes. For instance, computational studies reveal that dimeric orthosilicic acid ([Si₂O(OH)₆]²⁻) forms weaker bonds with Al³⁺ compared to monomeric forms, despite similar bond lengths . Validate models using synthetic standards with defined stoichiometry.

Q. What geochemical models explain the coupled behavior of sodium, aluminum, and orthosilicic acid in long-term environmental weathering processes?

  • Methodological Approach : Simulate mineral weathering in column experiments with sodium-containing solutions. Track pH dynamics and ion release (e.g., Al³⁺, Na⁺, H₄SiO₄) over >100 days. Use PHREEQC software to model speciation and saturation indices. For example, initial pH drops (from 7.3 to 5.9) correlate with orthosilicic acid release, while subsequent pH recovery (to 6.7) aligns with aluminum hydroxide precipitation .

Q. How do sodium ions modulate the stabilization of orthosilicic acid in aluminum-rich systems?

  • Methodological Approach : Compare sodium sulfate vs. sodium carbonate additives in silicate solutions. Measure orthosilicic acid stability via nuclear magnetic resonance (NMR) and pH-stat titration. Sodium sulfate enhances alkaline buffering, delaying H₄SiO₄ polymerization, whereas sodium carbonate accelerates precipitation of aluminosilicates .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., aluminum mobilization vs. immobilization), perform sensitivity analyses on variables like ionic strength, temperature, and ligand competition. Use multivariate regression to identify dominant factors .
  • Experimental Design : For reproducibility, document sodium sources (e.g., NaOH vs. NaCl) and purity grades, as impurities (e.g., trace metals) can alter reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.